molecular formula C38H63NO9 B15549802 Dmg-nitrophenyl carbonate

Dmg-nitrophenyl carbonate

Cat. No.: B15549802
M. Wt: 677.9 g/mol
InChI Key: BYFRNAVKQWIQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dmg-nitrophenyl carbonate is a useful research compound. Its molecular formula is C38H63NO9 and its molecular weight is 677.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H63NO9

Molecular Weight

677.9 g/mol

IUPAC Name

[3-(4-nitrophenoxy)carbonyloxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C38H63NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-36(40)45-31-35(32-46-38(42)48-34-29-27-33(28-30-34)39(43)44)47-37(41)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,35H,3-26,31-32H2,1-2H3

InChI Key

BYFRNAVKQWIQPD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Dmg-Nitrophenyl Carbonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fremont, CA – December 5, 2025 – In the landscape of bioconjugation, drug delivery, and synthetic chemistry, the precise control of molecular interactions is paramount. Dmg-nitrophenyl carbonate has emerged as a versatile reagent, offering a powerful tool for the covalent modification of amine-containing molecules. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action of this compound is a nucleophilic acyl substitution reaction. The molecule consists of two key components: a 1,2-dimyristoyl-rac-glycero (Dmg) lipid headgroup and a p-nitrophenyl carbonate moiety. The p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide ion.[1][2]

This inherent reactivity allows for the facile displacement of the p-nitrophenyl carbonate by a nucleophile, most commonly a primary or secondary amine. The reaction proceeds under mild conditions to form a stable carbamate (B1207046) bond, effectively coupling the Dmg lipid headgroup to the target molecule.[3][4] This process is central to its utility in bioconjugation and as a protecting group.[1][5]

The general reaction can be depicted as follows:

  • Step 1: Nucleophilic Attack. An amine-containing molecule attacks the electrophilic carbonyl carbon of the carbonate.

  • Step 2: Formation of a Tetrahedral Intermediate. A transient tetrahedral intermediate is formed.

  • Step 3: Elimination of the Leaving Group. The p-nitrophenoxide ion is eliminated, resulting in the formation of a stable carbamate linkage and the release of p-nitrophenol.

The release of p-nitrophenol, which has a distinct yellow color and a maximum absorbance at approximately 413 nm under basic conditions, provides a convenient method for spectrophotometrically monitoring the progress of the reaction.[1][2]

Visualizing the Mechanism and Workflow

To further elucidate the reaction and its application, the following diagrams are provided.

Mechanism DmgNPC Dmg-nitrophenyl carbonate Intermediate Tetrahedral Intermediate DmgNPC->Intermediate Nucleophilic Attack Amine R-NH₂ (Nucleophile) Amine->Intermediate Product Dmg-NH-R (Carbamate Conjugate) Intermediate->Product Elimination LeavingGroup p-Nitrophenoxide Intermediate->LeavingGroup

Caption: General mechanism of this compound reaction with an amine.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent Dmg-nitrophenyl carbonate Solution Mix Mix and Incubate Reagent->Mix Target Amine-containing Target Molecule Target->Mix Monitor Monitor Reaction (e.g., at 413 nm) Mix->Monitor Purify Purify Conjugate (e.g., Chromatography) Monitor->Purify Analyze Characterize Product (e.g., MS, NMR) Purify->Analyze

Caption: Experimental workflow for bioconjugation using this compound.

Quantitative Data: Reaction Kinetics

AminepKₐ of Conjugate AcidSecond-Order Rate Constant (k_N) [M⁻¹s⁻¹]
Piperazinium ion-(6.22 ± 0.11) x 10⁻²
1-Formylpiperazine-1.68 ± 0.01
Morpholine-11.3 ± 0.1
1-(2-Hydroxyethyl)piperazine-27.6 ± 0.5
Piperazine-108 ± 2
3-Methylpiperidine-248 ± 3

Data adapted from a kinetic study on 4-nitrophenyl phenyl carbonate. The DMG headgroup may influence reaction rates due to steric or solubility effects.

Experimental Protocols

The following are generalized protocols for common applications of nitrophenyl carbonates. Researchers should optimize these protocols for their specific target molecules and experimental conditions.

General Protocol for Bioconjugation to a Protein

This protocol is adapted from standard protein labeling procedures.

Materials:

  • This compound

  • Protein solution (e.g., antibody in a suitable buffer like PBS, pH 7.4)

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF to dissolve this compound

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the desired buffer at a concentration of 1-10 mg/mL.

  • Prepare the Reagent Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM immediately before use.

  • Reaction Setup: Add the reaction buffer to the protein solution to adjust the pH to 8.0-8.5.

  • Initiate the Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the unreacted this compound and the p-nitrophenol byproduct by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate using appropriate methods such as UV-Vis spectroscopy (to determine the degree of labeling if a chromophore is introduced), mass spectrometry, or SDS-PAGE.

Protocol for Use as a Base-Labile Protecting Group for an Amine

This protocol is based on the protection of benzylamine (B48309) with 4-nitrophenyl chloroformate, a related reagent.

Materials:

  • Amine-containing substrate

  • This compound

  • Aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Pyridine, Triethylamine)

  • Deprotection reagent (e.g., aqueous base like NaOH or a stronger organic base)

Protection Procedure:

  • Dissolve the amine-containing substrate in the aprotic solvent.

  • Add 1.0-1.2 equivalents of the base.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a mild acid) and perform a standard aqueous workup.

  • Purify the protected product by column chromatography.

Deprotection Procedure:

  • Dissolve the protected compound in a suitable solvent.

  • Add the basic deprotection reagent.

  • Monitor the deprotection by observing the release of the yellow p-nitrophenoxide and by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture and perform an aqueous workup to isolate the deprotected amine.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas:

  • Drug Delivery: The Dmg lipid component can be used to anchor drug-conjugates to lipid-based delivery systems like liposomes or lipid nanoparticles.[3][4]

  • Bioconjugation: It allows for the covalent attachment of the lipophilic Dmg moiety to proteins, peptides, and other biomolecules, which can be useful for studying lipid-protein interactions or for creating targeted delivery systems.[5]

  • Protecting Group Chemistry: The nitrophenyl carbonate group serves as a useful base-labile protecting group for amines and alcohols, with the advantage of a colorimetric indicator for deprotection.[1][2]

  • Materials Science: In polymer chemistry, it can be used to functionalize polymers with lipid groups, altering their physical properties and self-assembly behavior.

Conclusion

This compound is a powerful and versatile reagent for the modification of amine-containing molecules. Its mechanism of action, centered on a nucleophilic acyl substitution that forms a stable carbamate bond, is both efficient and proceeds under mild conditions. The ability to monitor the reaction by the release of p-nitrophenol adds a layer of convenience for researchers. The quantitative data from analogous compounds and the detailed protocols provided in this guide are intended to empower scientists and drug development professionals to effectively harness the potential of this compound in their research endeavors.

References

An In-depth Technical Guide to Dmg-Nitrophenyl Carbonate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmg-nitrophenyl carbonate is a specialized chemical reagent primarily utilized in bioconjugation and drug delivery research. Its unique structure, featuring a dimethoxytrityl (Dmg) lipid headgroup and a nitrophenyl carbonate moiety, allows for the efficient formation of stable carbamate (B1207046) linkages with primary and secondary amines under mild conditions. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, including detailed experimental protocols and a mechanistic overview of its reactivity.

Chemical Properties and Structure

This compound is characterized by its bifunctional nature, combining a lipophilic dimethoxytrityl group with a reactive nitrophenyl carbonate. The nitrophenyl group serves as an excellent leaving group, facilitating the nucleophilic attack of amines on the carbonyl carbon to form a carbamate bond.

Chemical Structure

The precise structure of the "Dmg" group can vary, but it most commonly refers to a dimethoxytrityl group attached to a lipid backbone. For the purpose of this guide, we will consider the structure as presented in available chemical supplier information.

IUPAC Name: (2R)-2,3-bis(myristoyloxy)propyl (4-nitrophenyl) carbonate Synonyms: this compound CAS Number: 2172921-69-4[1] Chemical Formula: C38H63NO9[1][2] Molecular Weight: 677.91 g/mol [2]

Physicochemical Properties

Quantitative data for this compound is limited, with some properties currently available only as predicted values.

PropertyValueSource
Molecular Weight 677.91 g/mol [2]
Chemical Formula C38H63NO9[1][2]
CAS Number 2172921-69-4[1]
Boiling Point (Predicted) 719.246 ± 60.00 °C (at 760 Torr)[3]
Density (Predicted) 1.046 ± 0.06 g/cm³ (at 25 °C)[3]
Solubility Soluble in chloroform (B151607) and tetrahydrofuran (B95107).[4][5]
Storage Conditions Store at -20°C.[1]

Reactivity and Mechanism of Carbamate Formation

The primary application of this compound is the covalent modification of amine-containing molecules to form carbamates. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the carbonate. This forms a transient tetrahedral intermediate. The intermediate then collapses, with the expulsion of the 4-nitrophenoxide anion, a very stable leaving group due to resonance delocalization of the negative charge. The final product is a stable carbamate conjugate.

Caption: Mechanism of carbamate formation.

Experimental Protocols

While specific, detailed protocols for this compound are not widely published in peer-reviewed literature, a general procedure for the coupling of amines with nitrophenyl carbonates can be adapted. The following is a representative protocol.

General Protocol for Amine Coupling

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))

  • Tertiary amine base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate in the chosen anhydrous solvent.

  • Addition of Base: Add 1.1 to 1.5 equivalents of the tertiary amine base to the reaction mixture.

  • Addition of this compound: Slowly add a solution of 1.0 to 1.2 equivalents of this compound in the same anhydrous solvent to the reaction mixture with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, the mixture can be concentrated under reduced pressure.

    • The residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid (e.g., 5% citric acid solution) to remove the tertiary amine base, followed by a wash with saturated aqueous sodium bicarbonate to remove unreacted starting material and the 4-nitrophenol (B140041) byproduct. Finally, wash with brine.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure carbamate conjugate. A method of refining carbamates involves dissolving the compound in a mixed solvent of an organic solvent and water, stirring at 60-80°C until the solution is clear, filtering while hot, and then cooling the filtrate to crystallize the high-purity carbamate.[6]

Experimental Workflow A Dissolve Amine Substrate in Anhydrous Solvent B Add Tertiary Amine Base A->B C Add this compound Solution B->C D React at Room Temperature (2-24h) C->D E Reaction Workup (Aqueous Washes) D->E F Purification (Column Chromatography) E->F G Pure Carbamate Product F->G

Caption: General experimental workflow for amine coupling.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research:

  • Lipid-Based Drug Delivery: The DMG lipid headgroup can facilitate the incorporation of conjugated molecules into lipid nanoparticles (LNPs) for targeted drug delivery.

  • Bioconjugation: It can be used to attach lipids to proteins, peptides, or other biomolecules to enhance their cell membrane permeability or to study their interactions with lipid bilayers.

  • Prodrug Synthesis: The carbamate linkage can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a therapeutic agent.

Safety and Handling

Conclusion

This compound is a specialized reagent with significant potential in the fields of bioconjugation and drug delivery. Its ability to form stable carbamate linkages with amines under mild conditions, combined with the presence of a lipophilic DMG headgroup, makes it a versatile tool for the modification of a wide range of molecules. Further research into its specific reaction kinetics and the development of optimized protocols will undoubtedly expand its applications in the future.

References

Navigating the Solubility Landscape of Dmg-Nitrophenyl Carbonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of Dmg-nitrophenyl carbonate, a critical reagent in bioconjugation and drug delivery research. Addressed to researchers, scientists, and professionals in drug development, this document outlines the current state of knowledge on the solubility of this compound in various organic solvents and provides a standardized protocol for its experimental determination.

Introduction

This compound (1-(2,3-bis(dodecyloxy)propyl)-3-((((4-nitrophenyl)oxy)carbonyl)oxy)pyrrolidinium trifluoroacetate) is a functionalized lipid possessing a nitrophenyl carbonate group that is readily displaced by amine nucleophiles. This reactivity makes it a valuable tool for the conjugation of molecules to lipids and for the formation of carbamate (B1207046) linkages under mild conditions.[1][2] Understanding its solubility in organic solvents is paramount for its effective use in synthetic chemistry and for the formulation of lipid-based drug delivery systems.

Quantitative Solubility Data

A thorough review of publicly available scientific literature, technical data sheets, and patents indicates a lack of specific quantitative data on the solubility of this compound in common organic solvents. While qualitative statements about the solubility of related compounds exist, precise measurements for this compound have not been published. To facilitate future research and ensure data comparability, this guide presents a standardized table for reporting such data once determined experimentally.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventChemical FormulaTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)C₂H₆OS25Data not availableData not available
EthanolC₂H₅OH25Data not availableData not available
MethanolCH₃OH25Data not availableData not available
Dichloromethane (DCM)CH₂Cl₂25Data not availableData not available
ChloroformCHCl₃25Data not availableData not available
Tetrahydrofuran (THF)C₄H₈O25Data not availableData not available
AcetoneC₃H₆O25Data not availableData not available
AcetonitrileC₂H₃N25Data not availableData not available

Note: The data in this table is pending experimental determination. Researchers are encouraged to use this standardized format for reporting their findings.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, adapted from the widely accepted shake-flask method for pharmaceutical compounds.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required time should be determined from solubility kinetic dependences.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a set period (e.g., 2 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) and molar concentration (mol/L).

    • Record the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow excess solid to sediment B->C D Withdraw and filter supernatant C->D F Analyze samples and standards (HPLC/UV-Vis) D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine concentration of saturated solution G->H I Report solubility data (g/L, mol/L) H->I

Workflow for Solubility Determination

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust, standardized protocol for its determination. By following the outlined experimental methodology, researchers can generate reliable and comparable data, which is essential for advancing the application of this important reagent in drug development and biochemical research. The adoption of a standardized reporting format, as proposed in this guide, will further contribute to the collective knowledge base within the scientific community.

References

Synthesis and Purification of Dmg-Nitrophenyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dmg-nitrophenyl carbonate is a specialized chemical reagent characterized by a 1,2-dimyristoyl-rac-glycerol (B52915) (Dmg) lipid headgroup linked to a p-nitrophenyl carbonate moiety.[1] The p-nitrophenyl carbonate group is an excellent leaving group, making it highly susceptible to displacement by amine nucleophiles under mild conditions to form stable carbamate (B1207046) bonds.[1][2] This reactivity profile makes this compound a valuable tool for the conjugation of the Dmg lipid to amine-containing molecules such as peptides, proteins, and small-molecule drugs. This process is integral to the development of lipid-based drug delivery systems and other biomedical applications.

This guide will detail a proposed synthesis and purification workflow for this compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves the reaction of 1,2-dimyristoyl-rac-glycerol (Dmg-OH) with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base. This method is analogous to the preparation of other p-nitrophenyl carbonates.[3]

Reaction Scheme

The logical relationship for the synthesis is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Dmg_OH 1,2-Dimyristoyl-rac-glycerol (Dmg-OH) Dmg_NPC This compound Dmg_OH->Dmg_NPC Nucleophilic Attack pNPCF p-Nitrophenyl Chloroformate pNPCF->Dmg_NPC Base Pyridine (B92270) (or other non-nucleophilic base) Base->Dmg_NPC Acid Scavenger Solvent Anhydrous Dichloromethane (B109758) (DCM) Solvent->Dmg_NPC Temperature 0°C to Room Temperature Temperature->Dmg_NPC Byproduct Pyridinium Hydrochloride

Caption: Logical flow of the proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound.

Materials:

  • 1,2-Dimyristoyl-rac-glycerol (Dmg-OH)

  • p-Nitrophenyl chloroformate

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,2-dimyristoyl-rac-glycerol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the cooled solution and stir for 10 minutes.

  • Addition of Chloroformate: Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound is typically purified by silica gel column chromatography to remove unreacted starting materials and byproducts.

Purification Workflow

The general workflow for the purification of this compound is depicted below:

G Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Experimental workflow for the purification of this compound.

Purification Protocol

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Data Presentation

The following tables summarize key chemical and physical properties of this compound and related compounds.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC38H63NO9[1]
Molecular Weight677.91 g/mol [1]
CAS Number2172921-69-4[1][2]
Purity (Typical)>98%[2]
AppearanceNot Specified (likely a solid or oil)
Storage Conditions-20°C[2]
Comparison with a Related Compound: bis(4-nitrophenyl) carbonate
PropertyThis compoundbis(4-nitrophenyl) carbonateReference
Molecular FormulaC38H63NO9C13H8N2O7[1][4]
Molecular Weight677.91 g/mol 304.21 g/mol [1][5]
CAS Number2172921-69-45070-13-3[1][4]
StructureLipid-containingSymmetrical aromatic[1][4]
Primary UseLipid conjugationGeneral carbonylation/peptide coupling[1][6]

Conclusion

This technical guide provides a detailed, albeit proposed, methodology for the synthesis and purification of this compound. By leveraging established chemical reactions for the formation of p-nitrophenyl carbonates, researchers can confidently approach the synthesis of this valuable lipid-conjugation reagent. The provided protocols and data serve as a comprehensive resource for scientists and professionals in the field of drug development and bioconjugation. It is recommended that researchers optimize the described conditions for their specific laboratory settings to achieve the best results.

References

Safety and Handling Precautions for Dmg-nitrophenyl carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While compiled with diligence, using information from similar compounds, specific toxicological data for Dmg-nitrophenyl carbonate (CAS: 2172921-69-4) is not extensively available in the public domain. Always consult the manufacturer's SDS and conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a reagent utilized in bioconjugation and drug delivery research. It features a 1,2-dimyristoyl-rac-glycero (Dmg) lipid headgroup and a 4-nitrophenyl carbonate reactive group.[1][2] This structure allows for the facile formation of carbamate (B1207046) bonds with primary and secondary amines under mild conditions, making it a valuable tool for attaching the Dmg lipid moiety to various molecules of interest, such as proteins, peptides, and small molecule drugs.[1][2][3] The nitrophenyl group serves as a good leaving group, facilitating the reaction. Given its reactive nature, understanding the safety and handling precautions is paramount for laboratory personnel.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound and the closely related compound Bis(4-nitrophenyl) carbonate are presented below.

PropertyThis compoundBis(4-nitrophenyl) carbonateReference
CAS Number 2172921-69-45070-13-3[1][2]
Molecular Formula C38H63NO9C13H8N2O7[2]
Molecular Weight 677.91 g/mol 304.22 g/mol [2]
Appearance Not specified (likely a solid)Yellow crystalline solid[4]
Boiling Point 719.2±60.0 °C (Predicted)Not available[5]
Density 1.046±0.06 g/cm³ (Predicted)Not available[5]
Solubility Soluble in organic solvents like acetone (B3395972) and dichloromethane; limited solubility in water.Soluble in organic solvents.[4]

Hazard Identification and Precautionary Statements

GHS Hazard Statements (Inferred from Bis(4-nitrophenyl) carbonate)
CodeStatementReference
H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6]
H302Harmful if swallowed.[7]
Precautionary Statements (Inferred from Bis(4-nitrophenyl) carbonate)
CodeStatementReference
P264Wash skin thoroughly after handling.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302+P352IF ON SKIN: Wash with plenty of water.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P332+P313If skin irritation occurs: Get medical advice/attention.[6]
P337+P313If eye irritation persists: Get medical advice/attention.[6]
P501Dispose of contents/container to an approved waste disposal plant.[7]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing PPE is outlined below.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles Don1->Don2 Don3 Gloves Don2->Don3 Wash1 Wash Hands Don3->Wash1 Handle Chemical Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2 Start Enter Lab Start->Don1 End Exit Lab Wash1->Doff1 Wash2->End

Figure 1: General PPE Workflow.
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Eyewash stations and safety showers should be readily accessible.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[6][7] Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.[6]

General Hygiene Practices
  • Avoid breathing dust, fumes, or vapors.[8]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

  • Keep the container tightly closed when not in use.[6]

Storage
  • Store in a cool, dry, and well-ventilated area.[8]

  • The recommended long-term storage temperature is -20°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

  • The compound may be moisture-sensitive.[7]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention.

Emergency SituationProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][8]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7][8]
Spill For minor spills, wear appropriate PPE, avoid generating dust, and clean up with an inert absorbent material. Place in a suitable container for disposal. For major spills, evacuate the area and contact emergency services.[6]
Fire Use a fire extinguisher suitable for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).[7] Wear self-contained breathing apparatus.[7] Hazardous decomposition products may include carbon oxides and nitrogen oxides.[7]

Experimental Protocols and Reactivity

This compound is primarily used for the conjugation of its Dmg lipid moiety to molecules containing primary or secondary amines. The reaction proceeds via nucleophilic acyl substitution.

General Reaction Scheme

The diagram below illustrates the general reaction of this compound with an amine-containing molecule.

Reaction_Scheme reagents This compound + R-NH2 products Dmg-NH-R + 4-Nitrophenol reagents->products Mild basic conditions (e.g., DIPEA in DMF)

Figure 2: General Reaction Scheme.
Example Experimental Protocol (Inferred)

The following is a generalized protocol for the conjugation of this compound to a hypothetical amine-containing substrate. This is an example and should be optimized for the specific substrate and desired product.

  • Dissolution: Dissolve the amine-containing substrate in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, or DCM).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to the reaction mixture (typically 1.5-3 equivalents).

  • Addition of this compound: In a separate vial, dissolve this compound (typically 1.1-1.5 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring substrate solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The work-up procedure will depend on the properties of the product but may involve extraction and washing with aqueous solutions. Purify the product using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Solvent Dissolve Substrate in Anhydrous Solvent Base Add Non-nucleophilic Base Solvent->Base Reagent Add Dmg-nitrophenyl carbonate Solution Base->Reagent Monitor Monitor Reaction (TLC/LC-MS) Reagent->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Chromatographic Purification Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

An In-Depth Technical Guide to DMG-Nitrophenyl Carbonate for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG)-nitrophenyl carbonate, a valuable tool for beginners in the field of bioconjugation. We will delve into its core principles, experimental protocols, and data analysis, equipping you with the foundational knowledge to successfully incorporate this reagent into your research and development workflows.

Introduction to DMG-Nitrophenyl Carbonate in Bioconjugation

This compound is a lipid-PEG conjugate activated with a nitrophenyl carbonate group. This reagent is particularly useful for the modification of biomolecules, such as proteins and peptides, through the formation of stable carbamate (B1207046) linkages with primary amine groups. The DMG portion, a lipid moiety, can be useful for applications involving lipid nanoparticles or cell membrane interactions, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce immunogenicity of the resulting conjugate.

The key to its function lies in the reactivity of the nitrophenyl carbonate group. The nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by primary amines present on the surface of proteins, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. This reaction proceeds under mild conditions, making it suitable for use with sensitive biological molecules.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use.

PropertyValueReference
Chemical Formula C38H63NO9[1]
Molecular Weight 677.9 g/mol [1]
CAS Number 2172921-69-4[1]
Purity Typically >95%[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF and DMSO[2]
Storage Conditions -20°C, protected from moisture[1]

The Chemistry of Bioconjugation

The fundamental reaction involves the nucleophilic acyl substitution of the nitrophenyl carbonate by a primary amine on the biomolecule.

G DMG_NPC This compound Conjugate DMG-Protein Conjugate (Carbamate Linkage) DMG_NPC->Conjugate Reaction with primary amine Nitrophenol p-Nitrophenol DMG_NPC->Nitrophenol Protein_NH2 Protein-NH2 Protein_NH2->Conjugate

Figure 1. Reaction of this compound with a primary amine on a protein.

The reaction is pH-dependent, with optimal rates typically observed in the slightly alkaline range (pH 8.0-9.0). At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the nitrophenyl carbonate is minimized.

Experimental Protocols

While specific protocols should be optimized for each unique biomolecule and application, the following provides a general workflow for the bioconjugation of a protein with this compound.

Materials
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography column)

Step-by-Step Procedure

G start Start: Prepare Reagents protein_prep 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->protein_prep reagent_prep 2. Prepare DMG-NPC Solution (e.g., 10 mg/mL in DMF/DMSO) protein_prep->reagent_prep reaction 3. Initiate Conjugation Reaction (Add DMG-NPC to protein solution) reagent_prep->reaction incubation 4. Incubate (e.g., 1-4 hours at RT or overnight at 4°C) reaction->incubation quenching 5. Quench Reaction (Add Tris or Glycine) incubation->quenching purification 6. Purify Conjugate (e.g., SEC) quenching->purification characterization 7. Characterize Conjugate (e.g., Mass Spec, HIC-HPLC) purification->characterization end End: Store Conjugate characterization->end

Figure 2. General workflow for protein conjugation with this compound.

Detailed Steps:

  • Protein Preparation: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at the desired pH (e.g., 0.1 M sodium bicarbonate, pH 8.5).[2] Buffers containing primary amines, such as Tris, should be avoided during the reaction itself as they will compete for the reagent.[2]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[2] The concentration will depend on the desired molar excess for the reaction.

  • Conjugation Reaction: Add the dissolved this compound solution to the protein solution while gently vortexing. The molar ratio of the reagent to the protein will determine the degree of labeling and should be optimized for your specific application. A common starting point is a 5- to 20-fold molar excess of the reagent.[3]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[2] The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent like Tris-HCl or glycine.[2] These molecules contain primary amines that will react with any remaining unreacted this compound.

  • Purification: Remove excess reagent, byproducts (p-nitrophenol), and quenching reagent from the conjugated protein.[4] Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[5] Other techniques like dialysis or tangential flow filtration can also be employed.[5]

  • Characterization: Analyze the purified conjugate to determine the extent of modification and confirm its integrity.

Characterization of the Bioconjugate

Thorough characterization is essential to ensure the quality and consistency of your bioconjugate.

TechniqueInformation Obtained
UV-Vis Spectroscopy Can be used to estimate the degree of labeling if the attached molecule has a distinct chromophore.
Mass Spectrometry (MS) Provides the exact mass of the conjugate, allowing for the determination of the number of DMG moieties attached per protein molecule (Drug-to-Antibody Ratio or DAR in the context of ADCs).[6][7]
Hydrophobic Interaction Chromatography (HIC-HPLC) Separates protein species based on their hydrophobicity. Since the DMG-lipid portion is hydrophobic, HIC-HPLC can resolve species with different numbers of attached DMG molecules, providing information on the distribution of the conjugate population.[8][9]
Size-Exclusion Chromatography (SEC-HPLC) Used to assess the presence of aggregates, which can sometimes form during the conjugation process.[9]

Stability of the Carbamate Linkage

The carbamate bond formed between the this compound and the protein's amine groups is generally considered stable under physiological conditions. However, its stability can be influenced by pH and the presence of certain enzymes. It is advisable to perform stability studies for your specific conjugate under relevant storage and experimental conditions. Studies have shown that carbamate linkages are generally stable in the pH range of 2-12.[10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - pH of the reaction buffer is too low.- Reagent has hydrolyzed.- Insufficient molar excess of the reagent.- Ensure the pH is between 8.0 and 9.0.- Prepare the this compound solution immediately before use.- Increase the molar excess of the reagent in the reaction.
Protein Aggregation - Over-modification of the protein.- Sub-optimal buffer conditions.- Reduce the molar excess of the reagent.- Optimize buffer components, such as ionic strength or the inclusion of stabilizing excipients.[3]
Precipitation Upon Reagent Addition - Poor solubility of the reagent in the aqueous buffer.- Add the reagent solution dropwise while vortexing to ensure rapid mixing.- Keep the volume of the organic solvent (DMF/DMSO) to a minimum (typically <10% of the total reaction volume).[2]

Conclusion

This compound is a versatile and accessible reagent for researchers venturing into the field of bioconjugation. Its ability to form stable carbamate linkages with primary amines under mild conditions makes it a valuable tool for modifying a wide range of biomolecules. By understanding the underlying chemistry, carefully planning experimental protocols, and thoroughly characterizing the resulting conjugates, scientists can effectively leverage this technology for a multitude of applications in drug delivery, diagnostics, and fundamental biological research.

References

Understanding the DMG lipid headgroup in Dmg-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the DMG Lipid Headgroup in Dmg-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) lipid headgroup as featured in this compound. It details the compound's chemical properties, its critical role as a reagent in the synthesis of functional lipids for drug delivery systems, and its application in lipid nanoparticle (LNP) technology.

Introduction to the DMG Lipid and this compound

The field of drug delivery, particularly for nucleic acid therapeutics like mRNA and siRNA, relies heavily on sophisticated carrier systems such as lipid nanoparticles (LNPs). The efficacy of these LNPs is dictated by the specific functions of their constituent lipid components. Among these, PEGylated lipids are crucial for providing stability and controlling the pharmacokinetic profile of the nanoparticles.[1]

This compound is a key reagent used in the synthesis of these essential PEGylated lipids.[2][3] It is composed of two primary moieties:

  • The DMG Headgroup: Derived from 1,2-Dimyristoyl-rac-glycerol, this forms the hydrophobic lipid anchor of the molecule. It consists of a glycerol (B35011) backbone with two 14-carbon saturated fatty acid chains (myristoyl groups).[4][5] This lipid anchor allows it to be stably incorporated into the lipid bilayer of an LNP.[5]

  • The Nitrophenyl Carbonate Group: This is a highly reactive group. The 4-nitrophenyl is an excellent leaving group, making the carbonate susceptible to nucleophilic attack, particularly by primary amines.[2][3] This reactivity is harnessed to conjugate the DMG lipid anchor to other molecules, most notably polyethylene (B3416737) glycol (PEG).

The structure of this compound facilitates the straightforward synthesis of custom lipids, such as DMG-PEG, which is a fundamental component of many LNP formulations, including the Moderna COVID-19 vaccine.[3][6]

Physicochemical Properties and Data

Quantitative data for this compound and its common derivative, DMG-PEG 2000, are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2172921-69-4[2][7]
Molecular Formula C₃₈H₆₃NO₉[2]
Molecular Weight 677.9 g/mol [2]
Boiling Point 719.246±60.00 °C (Predicted)[7]
Density 1.046±0.06 g/cm³ (Predicted)[7]
Purity ≥98%[2]
Storage Condition -20°C[2][4]

Table 2: Properties and Formulation Parameters of DMG-PEG 2000 Lipid

PropertyValue / DescriptionSource
Full Chemical Name 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000[6][8]
CAS Number 160743-62-4
Molecular Weight ~2509 g/mol [5]
Lipid Anchor DMG (two C14:0 saturated fatty acid chains)[5]
Solubility Soluble in ethanol (B145695) and chloroform (B151607) (to 10 mg/ml)
Typical Molar Ratio in LNP 0.5% to 3% of total lipid composition[9]
Function in LNPs Prevents aggregation, provides a hydrophilic shield ("stealth" property), increases circulation time.[10]

Role in Lipid Nanoparticle (LNP) Formulation

The DMG headgroup, once conjugated to PEG, plays a pivotal role in the formation, stability, and in vivo behavior of LNPs.

The "PEG-Shedding" Hypothesis

The length of the lipid anchor's acyl chains influences how long the PEG-lipid remains associated with the LNP in circulation. Lipids with shorter C14 chains, like DMG-PEG, are believed to dissociate from the LNP surface more rapidly than those with longer C18 chains (e.g., DSPE-PEG).[11][12] This "shedding" of the PEG shield is hypothesized to be a crucial step for cellular uptake and endosomal escape, as it exposes the other lipids in the nanoparticle, allowing them to interact with cell membranes and apolipoproteins.[12][13] This dynamic behavior is a key consideration in designing LNPs for effective intracellular delivery.

Impact on LNP Characteristics

The molar ratio of DMG-PEG in an LNP formulation is a critical parameter that must be optimized. It directly influences:

  • Particle Size: The amount of PEG-lipid can control the final size of the nanoparticle during its formation.[1][14]

  • Payload Capacity: The PEG content can affect the number of mRNA copies encapsulated per nanoparticle.[14]

  • Circulation Time: The PEG shield reduces clearance by the immune system, prolonging the LNP's circulation half-life.[1][10]

The diagram below illustrates the general structure of an mRNA-LNP, highlighting the position of the DMG-PEG lipid.

LNP_Structure Figure 1: Schematic of a Lipid Nanoparticle (LNP) cluster_LNP Lipid Nanoparticle Core cluster_Shell Lipid Shell mRNA mRNA Cargo IonizableLipid Ionizable Lipid mRNA->IonizableLipid forms complex at low pH Cholesterol Cholesterol (Structural Support) HelperLipid Helper Lipid (e.g., DSPC) DMG_PEG DMG-PEG 2000 (Stabilizer)

Caption: General structure of an LNP for mRNA delivery.

Experimental Protocols and Methodologies

Synthesis of DMG-PEG via this compound

This protocol describes the conceptual reaction for conjugating an amine-terminated PEG to this compound. This is a standard carbamate (B1207046) linkage formation reaction.

Objective: To synthesize DMG-PEG 2000 by reacting this compound with mPEG2000-Amine.

Materials:

  • This compound

  • mPEG2000-Amine (methoxy-Polyethylene glycol-Amine, MW ~2000 Da)

  • Anhydrous, amine-free solvent (e.g., Dichloromethane or Chloroform)

  • Tertiary amine base (e.g., Triethylamine or DIPEA) to act as a proton scavenger.

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Reagent Addition: In a separate flask, dissolve mPEG2000-Amine (1.0-1.2 eq) and the tertiary amine base (2-3 eq) in the same solvent.

  • Reaction: Slowly add the mPEG2000-Amine solution to the this compound solution at room temperature with constant stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is consumed. The reaction readily displaces the nitrophenyl carbonate to form a stable carbamate bond.[2][3]

  • Workup and Purification:

    • Wash the reaction mixture with a mild aqueous acid, followed by brine, to remove the base and the 4-nitrophenol (B140041) byproduct.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting DMG-PEG 2000 product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.

The following diagram illustrates this key chemical reaction.

Reaction_Scheme Figure 2: Synthesis of DMG-PEG via Carbamate Linkage reactant1 Dmg-nitrophenyl carbonate reactant2 mPEG-Amine (H₂N-PEG-OCH₃) product1 DMG-PEG (via carbamate bond) reactant1->product1 + dummy + byproduct 4-Nitrophenol (Leaving Group) invis_start->invis_end

Caption: Reaction of this compound with an amine.

LNP Formulation via Microfluidic Mixing

This protocol outlines the standard method for producing LNPs using a microfluidic device.

Objective: To formulate mRNA-LNPs containing DMG-PEG 2000.

Materials:

  • Lipid-ethanol solution: A mixture of ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and DMG-PEG 2000 dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[14][15]

  • Aqueous buffer: mRNA dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged mRNA.[13]

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis or Tangential Flow Filtration (TFF) system for buffer exchange.

Protocol:

  • Preparation: Prepare the lipid-ethanol solution and the mRNA-aqueous buffer solution separately.

  • Microfluidic Mixing: Load the two solutions into separate syringes and place them on the microfluidic device's syringe pumps.

  • Nanoparticle Formation: Pump the solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing within the microchannels causes a solvent exchange, leading to the self-assembly of lipids around the mRNA cargo to form LNPs.[16]

  • Buffer Exchange: The resulting LNP solution is collected and immediately dialyzed against a neutral buffer (e.g., PBS, pH 7.4) or processed using TFF. This step raises the pH, neutralizing the surface charge of the LNPs, and removes the ethanol.

  • Concentration and Sterilization: Concentrate the LNP suspension to the desired final concentration and sterilize by passing through a 0.22 µm filter.

  • Characterization: Analyze the final LNP product for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and RiboGreen assays.

The workflow for this process is visualized below.

LNP_Workflow Figure 3: LNP Formulation Experimental Workflow prep_lipids 1. Prepare Lipid Mix (DMG-PEG, etc.) in Ethanol mixing 3. Microfluidic Mixing (Rapid Self-Assembly) prep_lipids->mixing prep_mrna 2. Prepare mRNA in Acidic Buffer (pH 4) prep_mrna->mixing dialysis 4. Buffer Exchange (Dialysis or TFF to pH 7.4) mixing->dialysis characterization 5. Characterization (Size, PDI, Encapsulation) dialysis->characterization final_product Sterile LNP Formulation characterization->final_product

Caption: Workflow for LNP formulation using microfluidics.

Conclusion

The DMG lipid headgroup, as presented in the reactive compound this compound, is a foundational element in modern drug delivery. It provides a versatile platform for synthesizing custom PEGylated lipids, which are indispensable for creating stable and effective lipid nanoparticles. The specific properties of the DMG anchor, particularly its C14 acyl chains, influence the pharmacokinetic profile of the LNP, making it a key component for rational drug delivery design. Understanding the chemistry of this compound and the function of the resulting DMG-PEG lipids is essential for professionals engaged in the development of advanced nanomedicines.

References

Methodological & Application

Application Notes and Protocols for Dmg-nitrophenyl carbonate in Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs is critical to their efficacy and safety, with each lipid component playing a distinct role. One crucial component is the PEGylated lipid, which provides a hydrophilic stealth layer to the LNP surface, preventing aggregation, reducing opsonization, and prolonging circulation time.

This document provides detailed application notes and protocols on the use of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG)-based lipids in LNP formulations for mRNA delivery. Specifically, it covers the role of Dmg-nitrophenyl carbonate as a reagent for the conjugation of DMG-PEG moieties to lipids, protocols for LNP formulation, and methods for their characterization and application.

This compound Chemistry and Application

This compound is a reactive precursor used to couple a DMG-PEG moiety to a lipid anchor containing a primary or secondary amine. The nitrophenyl carbonate group is an activated ester that reacts with amines under mild conditions to form a stable urethane (B1682113) linkage. This method offers a robust and efficient way to synthesize custom PEGylated lipids for LNP formulation. The resulting urethane bond is highly stable, ensuring the integrity of the PEG-lipid during LNP formulation, storage, and in vivo delivery.

Advantages of Urethane Linkage:

  • High Stability: The urethane bond is resistant to hydrolysis, providing long-term stability to the PEGylated lipid.

  • Controlled Reaction: The reaction of nitrophenyl carbonates with amines is specific and proceeds under mild conditions, preserving the integrity of other functional groups in the lipid molecule.

  • Versatility: This chemistry allows for the conjugation of DMG-PEG to a variety of amine-containing lipid anchors, enabling the synthesis of a diverse library of PEGylated lipids.

Quantitative Data Presentation

The choice of PEGylated lipid and its concentration in the LNP formulation significantly impacts the physicochemical properties and biological performance of the nanoparticles. Below are tables summarizing quantitative data from studies comparing LNP formulations with different PEGylated lipids and varying molar ratios.

Table 1: Physicochemical Properties of LNPs with Different PEGylated Lipids

LNP Formulation (molar ratio)PEG-Lipid (1.5 mol%)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DLin-MC3-DMA/DSPC/Chol/PEG-Lipid (50:10:38.5:1.5)DMG-PEG2000< 90< 0.21-3.09 ± 0.34> 94.8[1]
DLin-MC3-DMA/DSPC/Chol/PEG-Lipid (50:10:38.5:1.5)DSPE-PEG2000-Amine< 90< 0.21+5.3 ± 1.1> 94.8[1]
DLin-MC3-DMA/DSPC/Chol/PEG-Lipid (50:10:38.5:1.5)DSPE-PEG2000-Carboxy< 90< 0.21-7.2 ± 0.4> 94.8[1]

Table 2: In Vitro Transfection Efficiency of LNPs with Varying DMG-PEG2000 Content

Ionizable LipidDMG-PEG2000 (mol%)Cell LineRelative Luciferase Expression (vs. 10% DMG-PEG)Reference
Synthetic Ionizable Lipid1.5HeLa3.1-fold higher[2][3]
Synthetic Ionizable Lipid5HeLa2.3-fold higher[2][3]
Synthetic Ionizable Lipid1.5DC2.42.3-fold higher[2][3]
Synthetic Ionizable Lipid5DC2.41.67-fold higher[2][3]

Table 3: In Vivo Biodistribution of LNP-mRNA with Different PEG-Lipid Acyl Chain Lengths

PEG-Lipid (1.5 mol%)Primary Organ of AccumulationIn Vivo ModelReference
DMG-PEG2000 (C14)LiverMice[4]
ALC-0159 (C14)LiverMice[4]
C8-Ceramide-PEGLymph NodesMice[4]
DSPE-PEG2000 (C18)Liver (prolonged circulation)Mice[5]

Experimental Protocols

Protocol 1: Representative Synthesis of a DMG-PEG-Lipid using this compound

This protocol provides a representative method for conjugating an amine-containing lipid to DMG-PEG using this compound.

Materials:

  • Amine-functionalized lipid (e.g., DSPE-amine)

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Dialysis membrane (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine-functionalized lipid in anhydrous DCM. In a separate flask, dissolve a 1.2 molar equivalent of this compound in anhydrous DCM.

  • Reaction Setup: To the amine-lipid solution, add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA.

  • Conjugation Reaction: Slowly add the this compound solution to the amine-lipid solution dropwise with constant stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Quenching and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified. A common method is dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.

  • Lyophilization: The purified DMG-PEG-lipid solution is then lyophilized to obtain a solid product.

  • Characterization: Confirm the structure and purity of the synthesized DMG-PEG-lipid using techniques such as ¹H NMR and Mass Spectrometry.

Protocol 2: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • Synthesized DMG-PEG-lipid

  • mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (200 proof)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Tangential flow filtration (TFF) system or dialysis cassettes

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and the synthesized DMG-PEG-lipid in 100% ethanol.

    • Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:DMG-PEG-lipid) to create a final lipid mixture in ethanol.

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1) and the total flow rate (TFR) on the microfluidic device according to the manufacturer's instructions to achieve the desired particle size.

    • Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution contains ethanol and unencapsulated mRNA, which need to be removed.

    • Use a TFF system with an appropriate molecular weight cut-off membrane (e.g., 100 kDa) to perform diafiltration against PBS (pH 7.4). This process removes ethanol and exchanges the buffer to a physiologically neutral pH. Alternatively, dialysis can be performed against PBS.

  • Concentration and Sterilization:

    • Concentrate the purified LNP solution to the desired final concentration using the TFF system.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Visualize the LNP morphology using cryo-Transmission Electron Microscopy (cryo-TEM).

Mandatory Visualizations

Signaling Pathway of LNP-mRNA Delivery

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_endosome Endosomal Pathway cluster_cytoplasm Cytoplasm LNP LNP-mRNA Endocytosis Cellular Uptake LNP->Endocytosis 1. Binding & Internalization EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome 2. Vesicle Formation LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome 3. Endosomal Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Degradation Pathway mRNA_Release mRNA Release LateEndosome->mRNA_Release 4. Endosomal Escape (pH-triggered membrane fusion) Translation Translation (Ribosome) mRNA_Release->Translation 5. Payload Delivery Protein Therapeutic Protein Translation->Protein 6. Protein Synthesis

Caption: LNP-mRNA cellular uptake and endosomal escape pathway.

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Finalization cluster_characterization Characterization cluster_application Application A 1. Prepare Lipid Stock (Ionizable, Helper, Cholesterol, DMG-PEG) in Ethanol C 3. Microfluidic Mixing (Aqueous:Organic Ratio 3:1) A->C B 2. Prepare mRNA Solution (in Aqueous Buffer, pH 4.0) B->C D 4. Buffer Exchange & Purification (TFF or Dialysis against PBS, pH 7.4) C->D E 5. Concentration & Sterile Filtration D->E F Size & PDI (DLS) E->F G Zeta Potential (DLS) E->G H Encapsulation Efficiency (RiboGreen Assay) E->H I Morphology (cryo-TEM) E->I J In Vitro & In Vivo Studies E->J

Caption: Workflow for LNP-mRNA formulation and characterization.

References

Application Notes and Protocols for the Use of Nitrophenyl Carbonates as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective protection and deprotection of functional groups are paramount. Amines, being nucleophilic, often require temporary masking to prevent undesired side reactions during synthetic transformations. The ideal protecting group should be easy to introduce, stable under various reaction conditions, and removable under mild conditions that do not compromise the integrity of the target molecule.

This document provides detailed application notes and protocols for the use of nitrophenyl carbonates as effective protecting groups for primary and secondary amines. The resulting p-nitrophenyl (Pnp) carbamates offer a robust and versatile strategy for amine protection, with the advantage of a chromophoric leaving group that allows for straightforward reaction monitoring during deprotection. While the specific term "Dmg-nitrophenyl carbonate" was not found in widespread use, the principles and protocols outlined here for reagents like 4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate are the established methods for introducing the Pnp-carbamate protecting group.

Principle and Advantages

The protection of an amine with a nitrophenyl carbonate reagent proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the nitrophenyl carbonate, leading to the formation of a stable carbamate (B1207046) and the release of 4-nitrophenol (B140041) (in the case of bis(4-nitrophenyl) carbonate) or chloride (for 4-nitrophenyl chloroformate).

Key advantages of the Pnp-carbamate protecting group include:

  • Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.

  • Stability: Pnp-carbamates are stable to acidic conditions and a range of non-nucleophilic reagents.[1][2]

  • Orthogonality: The base-labile nature of the Pnp-carbamate allows for its selective removal in the presence of acid-labile protecting groups like tert-butyloxycarbonyl (Boc).[1][2]

  • Chromophoric Leaving Group: Deprotection releases the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong UV absorbance, allowing for easy monitoring of the reaction progress spectrophotometrically.[1][2][3]

Data Presentation

The following tables summarize representative yields for the protection of various amines using 4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate, as well as deprotection yields.

Table 1: Protection of Amines with 4-Nitrophenyl Chloroformate

Amine SubstrateReagentBaseSolventTemperatureTimeYield (%)Reference
Benzylamine4-Nitrophenyl chloroformateTriethylamine (B128534)Methylene Chloride0 °C to rt-72-94[1]
(4-(tert-butyl)phenyl)methanol4-Nitrophenyl chloroformatePyridineMethylene Chloride-5 °C to rt24 h-[4]
2-(trimethylsilyl)ethan-1-ol4-Nitrophenyl chloroformatePyridineMethylene Chloride-5 °C to rt20 h-[4]
2-tosylethan-1-ol4-Nitrophenyl chloroformatePyridineMethylene Chloride-5 °C to rt24 h73[4]

Table 2: Protection of Amines with Bis(4-nitrophenyl) carbonate

Amine SubstrateReagentBaseSolventTemperatureTimeYield (%)Reference
(S)-3-(1-(Dimethylamino)ethyl) phenolBis(4-nitrophenyl)carbonateNoneDichloromethanert1.5 h-[5]
3-(1-(Dimethylamino)ethyl) phenolBis(4-nitrophenyl)carbonateTriethylamineDichloromethane0-5 °C4 h-[5]
BenzylamineBis(o-nitrophenyl) carbonateNoneDichloromethanert1 hHigh[6]

Table 3: Deprotection of p-Nitrophenyl Carbamates

Protected AmineDeprotection ConditionsYield (%)Reference
4-Nitrophenyl benzylcarbamateHydrolysis at pH ≥ 12Quantitative[1][3]
Phenyl carbamatesTetrabutylammonium fluoride (B91410) (TBAF) in THF-[7]

Experimental Protocols

Protocol 1: Protection of a Primary Amine using 4-Nitrophenyl Chloroformate

This protocol describes a general procedure for the protection of a primary amine using 4-nitrophenyl chloroformate.

Materials:

  • Primary amine

  • 4-Nitrophenyl chloroformate

  • Triethylamine or Pyridine

  • Anhydrous Methylene Chloride (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.0-1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 4-nitrophenyl chloroformate (1.0-1.2 equivalents) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure Pnp-protected amine.[1][8]

Protocol 2: Protection of an Amine using Bis(4-nitrophenyl) carbonate

This protocol provides a general method for protecting an amine using the less reactive but more stable solid reagent, bis(4-nitrophenyl) carbonate.

Materials:

  • Amine (primary or secondary)

  • Bis(4-nitrophenyl) carbonate

  • Anhydrous Dichloromethane (DCM) or Acetone (B3395972)

  • Triethylamine (optional, for hydrochloride salts of amines)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the amine (1.0 equivalent) and bis(4-nitrophenyl) carbonate (1.1-1.5 equivalents) in anhydrous DCM or acetone in a round-bottom flask.[5]

  • Reaction: Stir the solution at room temperature. The reaction is typically slower than with the chloroformate and may require several hours to overnight for completion. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to remove the 4-nitrophenol byproduct and any unreacted starting material.

Protocol 3: Deprotection of a p-Nitrophenyl Carbamate

This protocol describes the base-mediated deprotection of a Pnp-carbamate.

Materials:

  • Pnp-protected amine

  • Aqueous basic solution (e.g., pH 12 buffer, dilute NaOH, or K₂CO₃ in methanol/water)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer (for monitoring)

Procedure:

  • Dissolution: Dissolve the Pnp-protected amine in a suitable solvent mixture (e.g., DMSO/water, methanol/water).

  • Base Addition: Add the aqueous basic solution to the dissolved protected amine. The solution will typically turn yellow upon the release of the 4-nitrophenolate anion.[1][3]

  • Reaction and Monitoring: Stir the reaction at room temperature. The deprotection is often rapid. The progress can be monitored visually by the intensity of the yellow color or quantitatively by measuring the absorbance of the 4-nitrophenolate ion at approximately 400-415 nm.[1][2]

  • Work-up: Once the deprotection is complete (as indicated by TLC or the stabilization of the yellow color), neutralize the reaction mixture with a mild acid (e.g., dilute HCl) if necessary.

  • Extraction: Extract the deprotected amine with an appropriate organic solvent.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.

Visualizations

Amine Protection Workflow

G cluster_start Starting Materials cluster_reaction Protection Reaction cluster_product Protected Amine cluster_purification Purification Amine Amine (R-NH2) Reaction Nucleophilic Acyl Substitution (Mild basic conditions, e.g., Et3N) Amine->Reaction ProtectingReagent Nitrophenyl Carbonate Reagent (e.g., 4-Nitrophenyl Chloroformate) ProtectingReagent->Reaction ProtectedAmine Pnp-Carbamate (R-NH-CO-O-Pnp) Reaction->ProtectedAmine Purification Work-up and Column Chromatography ProtectedAmine->Purification

Caption: General workflow for the protection of an amine using a nitrophenyl carbonate reagent.

Amine Protection Mechanism

G cluster_start Protected Amine cluster_reaction Deprotection Reaction cluster_product Deprotected Amine cluster_byproduct Byproduct cluster_purification Purification ProtectedAmine Pnp-Carbamate (R-NH-CO-O-Pnp) Reaction Base-mediated Hydrolysis (e.g., aq. NaOH, pH > 12) ProtectedAmine->Reaction DeprotectedAmine Free Amine (R-NH2) Reaction->DeprotectedAmine Byproduct 4-Nitrophenolate (Yellow Color) Reaction->Byproduct Purification Work-up and Extraction DeprotectedAmine->Purification

References

Application Notes and Protocols for the Synthesis of Drug-Lipid Conjugates using DMG-Nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-lipid conjugates (LDCs) represent a promising strategy in drug delivery, aiming to enhance the therapeutic index of pharmaceuticals by improving their pharmacokinetic and pharmacodynamic profiles. Covalent conjugation of drugs to lipids can increase their lipophilicity, leading to improved oral bioavailability, enhanced targeting to specific tissues such as the lymphatic system and tumors, and in some cases, reduced systemic toxicity. The formation of a stable linkage between the drug and the lipid moiety is crucial for the successful development of LDCs.

One effective method for conjugating drugs containing primary or secondary amine functional groups to lipids is through the use of an amine-reactive lipid activated with a nitrophenyl carbonate group. DMG-nitrophenyl carbonate (1,2-dimyristoyl-rac-glycero-3-((4-nitrophenoxy)carbonyl)) is a valuable reagent for this purpose. The nitrophenyl carbonate group is an excellent leaving group, readily displaced by nucleophilic attack from an amine to form a stable carbamate (B1207046) bond under mild reaction conditions. This approach offers a straightforward and efficient means of producing drug-lipid conjugates with a defined and stable linkage.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of drug-lipid conjugates using this compound.

Key Applications

  • Enhanced Oral Bioavailability: Increasing the lipophilicity of poorly absorbed drugs to facilitate their transport across the gastrointestinal membrane.

  • Targeted Drug Delivery: Exploiting lipid transport pathways to target drugs to the lymphatic system or to lipid-overexpressing cancer cells.

  • Improved Pharmacokinetics: Modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug to prolong its circulation time and therapeutic effect.

  • Reduced Toxicity: Altering the biodistribution of a drug to minimize its accumulation in non-target tissues, thereby reducing off-target side effects.

Chemical Principle

The synthesis of drug-lipid conjugates using this compound is based on a nucleophilic acyl substitution reaction. The amine group of the drug molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nitrophenyl carbonate. This results in the formation of a stable carbamate linkage and the release of p-nitrophenol as a byproduct. The reaction is typically carried out in an aprotic organic solvent in the presence of a non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Lipid Conjugate via Carbamate Linkage

This protocol describes a general procedure for the conjugation of an amine-containing drug to this compound.

Materials:

  • This compound

  • Amine-containing drug

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DCM or DMF under an inert atmosphere of nitrogen or argon.

    • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • To the stirred solution of the amine-containing drug, add the non-nucleophilic base (e.g., TEA or DIPEA, 2.0-3.0 equivalents) dropwise at room temperature.

    • Stir the mixture for 10-15 minutes.

  • Conjugation Reaction:

    • Slowly add the solution of this compound to the reaction mixture dropwise over 15-30 minutes.

    • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching (Optional):

    • If necessary, the reaction can be quenched by adding a small amount of a primary amine scavenger, such as Tris(hydroxymethyl)aminomethane (Tris) buffer, to consume any unreacted this compound.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude drug-lipid conjugate.

Protocol 2: Purification of the Drug-Lipid Conjugate

The crude product is typically purified using flash column chromatography.

Materials:

Procedure:

  • Column Packing:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

    • Equilibrate the column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude drug-lipid conjugate in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution:

    • Elute the column with a gradient of a suitable solvent system. A common gradient is from hexane/ethyl acetate to ethyl acetate/methanol. The optimal solvent system will depend on the polarity of the drug-lipid conjugate.

    • Collect fractions and monitor the elution of the product by TLC or HPLC.

  • Product Isolation:

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified drug-lipid conjugate.

Protocol 3: Characterization and Quantification of the Drug-Lipid Conjugate

The structure and purity of the final conjugate should be confirmed by various analytical techniques.

1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are used to confirm the formation of the carbamate bond and the overall structure of the conjugate. The appearance of new signals corresponding to the carbamate linkage and the disappearance of the nitrophenyl signals are indicative of a successful reaction.

  • Mass Spectrometry (MS):

    • Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the conjugate, confirming the successful conjugation of the drug to the lipid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR can be used to identify the characteristic vibrational frequencies of the carbamate bond (typically in the range of 1700-1730 cm⁻¹ for the C=O stretch).

2. Purity and Quantification:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC (RP-HPLC) coupled with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD)) is a powerful tool for assessing the purity of the conjugate and for quantifying the conjugation efficiency.[1] A calibration curve of the purified conjugate can be used to determine its concentration in a given sample.

    • The percentage of conjugation can be calculated by comparing the peak area of the conjugate to the sum of the peak areas of the unreacted drug and the conjugate.

Data Presentation

The following tables provide representative data for the synthesis and characterization of a hypothetical drug-lipid conjugate (Drug-DMG).

Table 1: Reaction Parameters and Yields

ParameterValue
Molar Ratio (DMG-NPC:Drug)1.2 : 1
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Reaction Time12 hours
Reaction TemperatureRoom Temperature
Crude Yield ~90%
Purified Yield 65-85%

Table 2: Characterization Data

TechniqueObservationInterpretation
¹H NMR Appearance of a new signal around 5.0-6.0 ppm (carbamate NH proton). Shift in signals of protons adjacent to the amine group on the drug.Formation of the carbamate linkage.
Mass Spec (ESI-MS) [M+H]⁺ ion corresponding to the calculated molecular weight of the Drug-DMG conjugate.Confirmation of successful conjugation.
FTIR Appearance of a strong absorption band around 1715 cm⁻¹.Presence of the carbamate C=O group.
HPLC Purity >95% (as determined by peak area)High purity of the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Drug (Amine) + This compound reaction Reaction in DCM/DMF with TEA/DIPEA reactants->reaction 1. Mixing crude_product Crude Drug-Lipid Conjugate reaction->crude_product 2. Conjugation purification Flash Column Chromatography crude_product->purification 3. Purification pure_product Purified Drug-Lipid Conjugate purification->pure_product 4. Isolation nmr NMR pure_product->nmr 5. Analysis ms Mass Spectrometry pure_product->ms ftir FTIR pure_product->ftir hplc HPLC pure_product->hplc

Caption: Experimental workflow for the synthesis and characterization of drug-lipid conjugates.

reaction_mechanism drug_amine Drug-NH2 intermediate Tetrahedral Intermediate drug_amine->intermediate Nucleophilic Attack dmg_npc DMG-O-C(=O)-O-Ph-NO2 dmg_npc->intermediate conjugate Drug-NH-C(=O)-O-DMG intermediate->conjugate Elimination pnp HO-Ph-NO2 intermediate->pnp

Caption: Reaction mechanism for the formation of a drug-lipid conjugate.

References

Troubleshooting & Optimization

Troubleshooting low yield in Dmg-nitrophenyl carbonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dmg-nitrophenyl carbonate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the use of this compound for the introduction of the DMG lipid headgroup onto amine-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the reaction of this compound with amines, providing potential causes and solutions to improve reaction yield and purity.

Q1: Why is my reaction yield of the Dmg-protected amine consistently low?

A1: Low yields in this compound reactions can stem from several factors. The primary culprits are often related to the stability of the starting materials, suboptimal reaction conditions, or inefficient purification.

  • Degradation of this compound: This reagent is sensitive to moisture and basic conditions, which can lead to its hydrolysis.[1][2][3] Ensure the reagent is stored in a cool, dry place, preferably under an inert atmosphere.[3][4]

  • Suboptimal Reaction Temperature: The reaction of nitrophenyl carbonates with amines can be temperature-sensitive. For highly nucleophilic amines, starting the reaction at a lower temperature (e.g., 0 °C) can prevent side reactions and improve yield.[5]

  • Incorrect Order of Reagent Addition: For highly reactive amines, adding the amine dropwise to a solution of this compound and a non-nucleophilic base can help control the reaction rate and minimize side product formation.[5]

  • Presence of Water: Water in the reaction mixture can hydrolyze the this compound, reducing the amount available to react with your amine. Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Steric Hindrance: A sterically hindered amine may react slowly. In such cases, a higher reaction temperature and longer reaction time may be necessary.

  • Inappropriate Base: The choice and amount of base are critical. A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the p-nitrophenolic acid byproduct. Using an excess of a strong base can promote hydrolysis of the carbonate.

Q2: I observe a yellow color in my reaction mixture immediately after adding the amine. Is this normal?

A2: Yes, the appearance of a yellow color is expected. This compound reacts with the amine to form the desired carbamate (B1207046) and releases p-nitrophenolate as a byproduct, which is intensely yellow in basic conditions.[1][5] This color change can serve as a visual indicator that the reaction has initiated. However, if the yellow color appears before the addition of the amine, it could indicate premature decomposition of the this compound due to moisture or other contaminants.

Q3: My starting amine is poorly soluble in the recommended solvent. What can I do?

A3: Poor solubility can significantly hinder the reaction rate. If your amine is not soluble in common solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), you may consider a co-solvent system. For example, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be added to improve solubility. Ensure the co-solvent is anhydrous and compatible with your reaction conditions. Alternatively, performing the reaction at a slightly elevated temperature might improve solubility, but this should be balanced against the potential for increased side reactions.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[5] You can spot the reaction mixture alongside your starting amine and this compound standards. The consumption of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression. The release of the yellow p-nitrophenolate can also be monitored spectrophotometrically.[1]

Q5: What are the common side products, and how can I minimize them?

A5: The most common side product is p-nitrophenol, resulting from the desired reaction. However, other impurities can arise:

  • Hydrolysis Product: Unreacted this compound can hydrolyze to the corresponding alcohol and p-nitrophenol. Minimizing water content is key to preventing this.

  • Di-acylated Amine: If the amine has more than one reactive site, di-acylation can occur. Using a controlled stoichiometry of the this compound can help to favor mono-acylation.

  • Urea (B33335) Formation: If the this compound is contaminated with phosgene (B1210022) or if it decomposes, it could potentially lead to urea formation with the amine. Using high-purity reagents is essential.

Q6: What is the best way to purify my Dmg-protected product?

A6: Purification is typically achieved through silica (B1680970) gel flash chromatography.[5] A gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is commonly used to separate the product from unreacted starting materials and the p-nitrophenol byproduct. The yellow color of the p-nitrophenol can help in tracking its elution from the column.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for reactions analogous to the this compound system, which can serve as a starting point for optimization.

Amine/Alcohol SubstrateActivating ReagentBaseSolventTemperatureTime (h)Yield (%)Reference
Benzylaminep-Nitrophenyl chloroformateTriethylamineDichloromethane0 °C to RT-72[5]
Benzyl alcoholp-Nitrophenyl chloroformateTriethylamineDichloromethaneRT-94[5]
Homopropargyl alcoholp-Nitrophenyl carbonateDBNTHF60 °C156[6]
Various alcoholsp-Nitrophenyl chloroformatePyridineDichloromethaneRT-Good to Excellent[6]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol is a general guideline and may require optimization based on the specific properties of the amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Nitrogen or Argon gas supply

  • Round-bottom flask and standard glassware, oven-dried

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound (1.0 eq.) in anhydrous DCM.

  • Add the amine substrate (1.0-1.2 eq.) to the solution.

  • Add the non-nucleophilic base (1.1-1.5 eq.) dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Diagram 1: General Reaction Scheme

G General Reaction of this compound with an Amine cluster_reactants Reactants cluster_products Products Dmg_NPC This compound Dmg_Carbamate Dmg-NH-R (Carbamate Product) Dmg_NPC->Dmg_Carbamate + R-NH2 pNP p-Nitrophenolate (Byproduct) Dmg_NPC->pNP Amine R-NH2 (Amine) Amine->Dmg_Carbamate

Caption: Reaction of this compound with a primary amine.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield Start Low Reaction Yield Check_Reagents Check Reagent Quality & Storage (Dmg-NPC, Amine, Solvent, Base) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->Check_Conditions Check_Purification Evaluate Purification Method (TLC, Column Chromatography) Start->Check_Purification Degradation Issue: Reagent Degradation? Check_Reagents->Degradation Suboptimal Issue: Suboptimal Conditions? Check_Conditions->Suboptimal Loss Issue: Product Loss during Purification? Check_Purification->Loss Degradation->Suboptimal No Solution_Reagents Solution: Use fresh, anhydrous reagents. Store Dmg-NPC properly. Degradation->Solution_Reagents Yes Suboptimal->Loss No Solution_Conditions Solution: Optimize temperature (start at 0°C). Adjust stoichiometry and reaction time. Suboptimal->Solution_Conditions Yes Solution_Purification Solution: Optimize chromatography conditions. Check for product instability on silica. Loss->Solution_Purification Yes End Improved Yield Solution_Reagents->End Solution_Conditions->End Solution_Purification->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Optimizing Dmg-nitrophenyl carbonate Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of Dmg-nitrophenyl carbonate to amine-containing molecules. This guide offers troubleshooting advice and frequently asked questions to ensure efficient and successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

A1: The optimal pH for conjugating this compound to primary amines, such as those on proteins or peptides, is typically in the range of pH 8.0 to 9.0 . This moderately basic condition represents a crucial balance: the pH is high enough to deprotonate the primary amine, enhancing its nucleophilicity and reactivity towards the carbonate, yet not so high as to cause significant hydrolysis of the this compound reagent, which would reduce conjugation efficiency.

Q2: Which buffers are recommended for the conjugation reaction?

A2: Buffers that do not contain primary or secondary amines are essential to avoid competing reactions with the this compound. Recommended buffers include:

  • Phosphate-buffered saline (PBS) adjusted to the desired pH.

  • Borate buffer (e.g., 50 mM sodium borate, pH 8.5).

  • Bicarbonate/carbonate buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-9.0).

Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane), as they contain primary amines that will compete with the target molecule for conjugation.

Q3: What is the primary mechanism of the conjugation reaction?

A3: The conjugation of this compound to an amine-containing molecule proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This results in the formation of a stable carbamate (B1207046) bond and the release of p-nitrophenol as a byproduct.

cluster_reactants Reactants cluster_products Products Dmg_NPC This compound Conjugate Dmg-conjugate (stable carbamate bond) Dmg_NPC->Conjugate Nucleophilic attack by amine Byproduct p-nitrophenol Dmg_NPC->Byproduct Release of leaving group Amine Amine-containing molecule (R-NH2) Amine->Conjugate

Figure 1. Reaction scheme for this compound conjugation.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The release of the p-nitrophenolate byproduct, which is yellow, can be monitored spectrophotometrically by measuring the absorbance at approximately 400-405 nm.[1] This provides a real-time indication of the reaction progress. However, final conjugation efficiency should be confirmed by methods appropriate for the specific conjugate, such as HPLC, mass spectrometry, or SDS-PAGE.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Incorrect pH: The amine nucleophile may be protonated and unreactive, or the this compound may be hydrolyzing too quickly.Optimize the reaction pH within the 8.0-9.0 range. Perform small-scale test reactions at pH 8.0, 8.5, and 9.0 to determine the optimal condition for your specific molecule.
Presence of competing nucleophiles: The reaction buffer or sample may contain primary or secondary amines (e.g., Tris buffer, ammonium (B1175870) salts).Exchange the buffer to a non-amine-containing buffer like PBS, borate, or bicarbonate using dialysis or a desalting column.
Low reagent concentration: Insufficient this compound may be present to drive the reaction to completion.Increase the molar excess of this compound relative to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point.
Hydrolysis of this compound: The reagent may have degraded due to moisture or prolonged exposure to basic conditions.Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Minimize the reaction time at higher pH values.
Precipitation during reaction Low solubility of reactants or product: The this compound or the resulting conjugate may have limited solubility in the aqueous reaction buffer.Add a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) to the reaction mixture to improve solubility. Ensure the final concentration of the organic solvent does not denature your target molecule.
Inconsistent results Variability in experimental conditions: Small changes in pH, temperature, or reaction time can affect the outcome.Standardize all reaction parameters, including buffer preparation, reagent concentrations, temperature, and incubation time.
Degradation of stock solutions: this compound solutions in anhydrous solvents are susceptible to hydrolysis if exposed to moisture.Aliquot stock solutions and store them under desiccated conditions at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 9.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein in PBS to a final concentration of 1-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 9.0) to the protein solution to raise the pH to approximately 8.5-9.0.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve a 10-fold molar excess relative to the protein.

    • While gently stirring the protein solution, slowly add the this compound solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and the p-nitrophenol byproduct by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterize the Conjugate:

    • Determine the concentration of the conjugated protein using a protein assay (e.g., BCA).

    • Assess the degree of labeling using an appropriate analytical technique, such as mass spectrometry or HPLC.

Start Start Prepare_Protein 1. Prepare Protein Solution (1-10 mg/mL in PBS) Start->Prepare_Protein Adjust_pH 2. Adjust pH to 8.5-9.0 (add 1M Sodium Bicarbonate) Prepare_Protein->Adjust_pH Prepare_DmgNPC 3. Prepare Dmg-NPC Solution (10 mg/mL in DMSO/DMF) Adjust_pH->Prepare_DmgNPC Conjugation 4. Mix and Incubate (Room temp, 1-2 hours) Prepare_DmgNPC->Conjugation Purification 5. Purify Conjugate (Desalting column/Dialysis) Conjugation->Purification Characterization 6. Characterize Conjugate (Protein assay, MS, HPLC) Purification->Characterization End End Characterization->End

Figure 2. Experimental workflow for protein conjugation.

References

How to prevent hydrolysis of Dmg-nitrophenyl carbonate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dmg-nitrophenyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a specialized reagent used in bioconjugation and lipid chemistry. It features a 1,2-dimyristoyl-rac-glycero (DMG) lipid headgroup attached to a nitrophenyl carbonate. Its primary use is to conjugate the DMG lipid to primary or secondary amines via a stable carbamate (B1207046) linkage.[1][2][3] This is a common step in the synthesis of custom lipids for creating liposomes and lipid nanoparticles (LNPs) for drug and gene delivery.[4][5]

Q2: Why is my reaction mixture turning yellow?

A yellow color in the reaction mixture is due to the release of the 4-nitrophenolate (B89219) ion, which has a characteristic yellow appearance in solution.[1][6] This occurs when the carbonate ester bond is cleaved. This can be an indicator of two processes:

  • Successful Reaction: The desired reaction with your amine nucleophile has occurred, displacing the 4-nitrophenol (B140041) leaving group.

  • Hydrolysis: The this compound has reacted with water present in your reaction, leading to its degradation. This is an undesirable side reaction.

Monitoring the reaction by a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to distinguish between the desired product formation and hydrolysis.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

Hydrolysis is a common side reaction that competes with your desired amine conjugation. To minimize it, consider the following critical factors:

  • Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide) and ensure all glassware is thoroughly dried (e.g., flame-dried under an inert atmosphere).[7][8] Any moisture will lead to hydrolysis.

  • Control of Base: While a base is often required to deprotonate the amine nucleophile, strongly basic aqueous conditions will accelerate hydrolysis.[6] Use a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in stoichiometric amounts. Avoid strong bases like sodium hydroxide (B78521) or potassium carbonate in aqueous solutions if possible.

  • Reaction Temperature: For highly nucleophilic amines, consider running the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3] If the reaction is sluggish, it can be gently warmed, but high temperatures may accelerate hydrolysis if water is present.

  • Order of Addition: Add the this compound to the solution containing the amine and the base. This ensures the amine is ready to react as soon as the carbonate is introduced, minimizing its exposure to potential moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction is yellow, but no desired product is formed (confirmed by TLC/LC-MS). Hydrolysis of this compound. 1. Ensure all solvents and reagents are strictly anhydrous. Use solvents from a freshly opened bottle or a solvent purification system. 2. Dry all glassware thoroughly. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low yield of the desired carbamate product. 1. Incomplete reaction. 2. Competing hydrolysis. 3. Impure amine nucleophile. 1. Allow the reaction to run for a longer duration or gently warm it (e.g., to 40-60 °C) while monitoring by TLC/LC-MS.[7][8] 2. Implement all the recommendations for minimizing hydrolysis. 3. Ensure the purity of your amine starting material.
Difficulty in purifying the final product. Residual 4-nitrophenol and other reagents. 1. Perform an aqueous workup with a mild basic solution (e.g., saturated sodium bicarbonate) to wash away the acidic 4-nitrophenol. 2. Utilize column chromatography for purification, selecting a solvent system that provides good separation between your product and impurities.

Quantitative Data: pH-Dependent Hydrolysis

pHRelative StabilityRate of Hydrolysis (Release of 4-nitrophenol)Recommendation for Reactions
1 - 7 HighVery Slow / NegligibleStable conditions for storage and reaction setup.
8 - 10 ModerateSlow to ModerateHydrolysis begins to be a significant competing reaction.
11 LowFastConditions to avoid during the reaction.
≥ 12 Very LowVery FastThese conditions are effective for deliberate deprotection/cleavage, not for conjugation.[6]

Experimental Protocols & Visualizations

Representative Protocol for Amine Conjugation

This protocol describes a general procedure for reacting this compound with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (flame-dried)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DCM.

  • Add DIPEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirring amine solution.

  • Monitor the reaction progress using TLC or LC-MS. The reaction may be complete within 1-4 hours at room temperature. If the reaction is slow, it can be gently warmed to 40 °C.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the mixture with DCM and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure DMG-carbamate conjugate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine Substrate (1 eq) in Anhydrous DCM prep2 Add DIPEA (1.2 eq) prep1->prep2 react1 Add Carbonate Solution Dropwise to Amine Solution at RT prep2->react1 prep3 Dissolve this compound (1.1 eq) in Anhydrous DCM prep3->react1 react2 Stir and Monitor (1-4h or until completion by TLC/LC-MS) react1->react2 workup1 Quench with Water react2->workup1 workup2 Aqueous Washes (HCl, NaHCO3, Brine) workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 purify Silica Gel Chromatography workup3->purify

Fig 1. Experimental workflow for amine conjugation.
Troubleshooting Logic for Hydrolysis

If you suspect hydrolysis is occurring, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Hydrolysis start Reaction Mixture Turns Yellow Without Product Formation q1 Are Solvents and Reagents Certified Anhydrous? start->q1 sol1 Use Freshly Opened or Purified Anhydrous Solvents q1->sol1 No q2 Was Glassware Flame-Dried? q1->q2 Yes sol1->q2 sol2 Thoroughly Dry All Glassware and Cool Under Inert Gas q2->sol2 No q3 Was Reaction Run Under Inert Atmosphere (N2/Ar)? q2->q3 Yes sol2->q3 sol3 Implement an Inert Atmosphere Setup q3->sol3 No end Problem Resolved: Hydrolysis Minimized q3->end Yes sol3->end

Fig 2. Troubleshooting workflow for unwanted hydrolysis.
Role in Drug Delivery Systems

The DMG-lipid conjugate formed from the reaction is a critical component in lipid nanoparticles (LNPs), which are used to deliver therapeutics like mRNA or siRNA. The DMG component helps to stabilize the LNP structure.

LNP_Formation cluster_synthesis Synthesis cluster_formulation LNP Formulation reagent Dmg-nitrophenyl carbonate product DMG-PEG-Lipid Conjugate reagent->product amine Amine-functionalized PEG-lipid amine->product product2 DMG-PEG-Lipid Conjugate lnp Self-Assembly into Lipid Nanoparticle (LNP) product2->lnp lipids Other Lipids (Cationic, Cholesterol, DSPC) lipids->lnp cargo Therapeutic Cargo (e.g., mRNA) cargo->lnp

Fig 3. Pathway from synthesis to LNP formulation.

References

Impact of moisture on Dmg-nitrophenyl carbonate stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dmg-nitrophenyl carbonate (Dmg-NPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of Dmg-NPC, with a particular focus on the impact of moisture. Here you will find troubleshooting advice, frequently asked questions, and general experimental protocols to ensure the successful use of this reagent in your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during the storage and handling of this compound, as well as during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned slightly yellow upon storage. Is it still usable?

A1: A slight yellow discoloration indicates the potential presence of 4-nitrophenol (B140041), which can result from hydrolysis due to exposure to moisture. While a very faint yellow tint may not significantly impact reactions where a large excess of the reagent is used, it is a sign of degradation. For sensitive applications requiring high purity and accurate stoichiometry, it is recommended to use fresh, non-discolored Dmg-NPC. The yellow color is a result of the 4-nitrophenolate (B89219) anion, which is a chromogenic leaving group.[1][2]

Q2: I am observing lower than expected yields in my reaction with an amine. Could moisture be the cause?

A2: Yes, moisture can significantly impact your reaction yield. This compound is an activated carbonate, and the carbonate group is susceptible to hydrolysis.[3][4][5] Water can act as a nucleophile, competing with your amine to react with the Dmg-NPC. This hydrolysis reaction consumes the Dmg-NPC, reducing the amount available to react with your target amine and thereby lowering the yield of your desired product.

Q3: How can I minimize the exposure of this compound to moisture?

A3: Proper handling and storage are critical for minimizing moisture exposure. Always store Dmg-NPC in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature (typically -20°C).[6][7] When using the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[6][7] Use dry solvents and glassware for your reactions.[6][8]

Q4: My reaction mixture is yellow before I've added my amine nucleophile. What does this indicate?

A4: A yellow color in your reaction mixture before the addition of your primary nucleophile strongly suggests that some of the this compound has already hydrolyzed. This is likely due to the presence of residual moisture in your solvent or on the surface of your glassware. The release of 4-nitrophenol, which is yellow in its deprotonated form, is a visual indicator of this hydrolysis.[1][2]

Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
Low or no product yield Hydrolysis of Dmg-NPC: The reagent has been consumed by reaction with water instead of the intended nucleophile.- Ensure all solvents are anhydrous. - Dry all glassware thoroughly in an oven before use.[6][8] - Handle Dmg-NPC under an inert atmosphere.[6]
Inconsistent reaction rates or yields between batches Variable moisture content: Different batches of solvent or different experimental setups may have varying levels of moisture contamination.- Standardize the procedure for drying solvents and glassware. - Always handle Dmg-NPC with consistent care to minimize moisture exposure.
Appearance of a yellow color in the Dmg-NPC stock Improper storage: The container may not have been sealed properly, or it was opened while still cold, leading to condensation.- Discard the discolored reagent for sensitive applications. - Review and improve storage and handling procedures. Always allow the container to reach room temperature before opening.[6][7]
Formation of unexpected byproducts Reaction with hydrolysis products: The hydrolysis of Dmg-NPC produces 4-nitrophenol and a Dmg-containing carbonic acid, which might participate in side reactions.- Use fresh, high-purity Dmg-NPC. - Minimize reaction time to reduce the window for side reactions.

Impact of Moisture on this compound

General Hydrolysis Data for p-Nitrophenyl Carbonates

The following table summarizes the general effect of pH on the stability of p-nitrophenyl carbonates, which can be considered analogous to this compound.

Condition Relative Stability Notes
Acidic (pH < 7) Relatively StableHydrolysis is slow.[1][2]
Neutral (pH ≈ 7) Moderately StableHydrolysis occurs at a noticeable rate.[4]
Basic (pH > 7) UnstableHydrolysis is significantly accelerated.[1][2][9]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general method for qualitatively and semi-quantitatively assessing the stability of Dmg-NPC in a given solvent.

Objective: To monitor the hydrolysis of Dmg-NPC over time by observing the formation of 4-nitrophenol.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., acetonitrile, DMF, DMSO)

  • Solvent of interest with a known amount of added water

  • UV-Vis spectrophotometer and cuvettes

  • Standard laboratory glassware (dried)

Procedure:

  • Prepare a stock solution of Dmg-NPC in the anhydrous solvent.

  • Prepare a second solution of Dmg-NPC in the solvent containing a known concentration of water.

  • Immediately after preparation, and at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each solution.

  • Dilute the aliquots to a suitable concentration for UV-Vis analysis.

  • Measure the absorbance of the solutions at the wavelength corresponding to the maximum absorbance of 4-nitrophenolate (around 400-415 nm).[1]

  • An increase in absorbance at this wavelength over time indicates the hydrolysis of Dmg-NPC.

  • Plot absorbance versus time to visualize the rate of hydrolysis under different moisture conditions.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the reaction pathway for the hydrolysis of this compound in the presence of water.

Hydrolysis_Pathway DmgNPC This compound Intermediate Tetrahedral Intermediate DmgNPC->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Products Hydrolysis Products Intermediate->Products Collapse DmgCarbonicAcid Dmg-Carbonic Acid Products->DmgCarbonicAcid Nitrophenol 4-Nitrophenol Products->Nitrophenol

Hydrolysis pathway of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in the experimental protocol for assessing the stability of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis Prep_Anhydrous Prepare Dmg-NPC in Anhydrous Solvent Sampling Take Aliquots at Time Intervals Prep_Anhydrous->Sampling Prep_Moist Prepare Dmg-NPC in Moisture-Containing Solvent Prep_Moist->Sampling UV_Vis Measure Absorbance (400-415 nm) Sampling->UV_Vis Plotting Plot Absorbance vs. Time UV_Vis->Plotting

Workflow for Dmg-NPC stability assessment.

References

Technical Support Center: Navigating the "PEG Dilemma" with DMG-PEG in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing common challenges encountered when using 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG) in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the "PEG dilemma" in the context of lipid nanoparticles?

A1: The "PEG dilemma" refers to the conflicting roles of polyethylene (B3416737) glycol (PEG) in LNP formulations. On one hand, PEGylation, the process of attaching PEG chains to the LNP surface, is crucial for preventing particle aggregation and providing a "stealth" layer that reduces clearance by the immune system, thereby prolonging circulation time.[1][2] However, this same protective layer can also hinder the interaction of LNPs with target cells, which can lead to reduced cellular uptake and endosomal escape, ultimately decreasing the efficiency of the therapeutic payload delivery.[1]

Q2: What is the specific role of DMG-PEG in LNP formulations?

A2: DMG-PEG is a PEGylated lipid with a shorter lipid anchor (C14) compared to other commonly used PEG lipids like DSPE-PEG (C18).[3] This shorter anchor length allows for a more rapid dissociation, or "shedding," of the PEG lipid from the LNP surface once in circulation.[3][4] This shedding is advantageous as it "unmasks" the LNP, allowing it to interact with target cells and facilitating the delivery of its cargo.[3] DMG-PEG plays a critical role in controlling LNP size during formulation and enhancing stability during storage.[1]

Q3: How does the molar ratio of DMG-PEG affect LNP properties and performance?

A3: The molar percentage of DMG-PEG is a critical parameter that significantly influences the physicochemical properties and biological activity of LNPs. Generally, a bell-shaped relationship is observed between DMG-PEG content and transfection efficiency.[5][6]

  • Low DMG-PEG levels may lead to larger particle sizes and potential aggregation.[1]

  • Optimal DMG-PEG levels (often between 1-5 mol%) can result in smaller, more uniform particles with high encapsulation efficiency and potent in vitro and in vivo performance.[1][5]

  • High DMG-PEG levels can shield the positive charge of ionizable lipids, potentially reducing mRNA encapsulation efficiency and hindering cellular uptake due to excessive steric hindrance.[5]

Q4: What are the main challenges associated with using DMG-PEG in LNPs for repeated dosing?

A4: A significant challenge with repeated administration of PEGylated LNPs, including those with DMG-PEG, is the induction of an adaptive immune response. The body can produce anti-PEG antibodies (IgM and IgG), which can lead to a phenomenon known as accelerated blood clearance (ABC). This results in the rapid removal of subsequently administered LNP doses from circulation, reducing their therapeutic efficacy.

Q5: Are there alternatives to DMG-PEG to address the "PEG dilemma"?

A5: Yes, researchers are actively exploring alternatives to traditional PEG lipids to mitigate immunogenicity and improve delivery efficiency. Some promising alternatives include:

  • Polysarcosine (pSAR): A biodegradable polypeptoid that has shown comparable stealth properties to PEG with reduced immunogenicity.

  • Poly(2-oxazoline)s (POx): Another class of polymers with stealth properties that can be used to create alternative PEG-like lipids.

  • Polyglycerol (PG): Has been shown to have negligible binding to anti-PEG antibodies while maintaining transfection efficacy.[4]

Troubleshooting Guides

Issue 1: Low mRNA Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Suboptimal DMG-PEG Molar Ratio Titrate the DMG-PEG molar ratio in your formulation. High concentrations can interfere with the electrostatic interaction between the ionizable lipid and mRNA. Try reducing the molar percentage to a range of 1-5%.[5]
Incorrect pH of Buffers Ensure the pH of your aqueous buffer (e.g., acetate (B1210297) or citrate (B86180) buffer) is acidic (typically pH 4-5) during LNP formation to ensure the ionizable lipid is positively charged for efficient mRNA complexation.
Poor Lipid Quality Use high-purity lipids and store them under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.
Inefficient Mixing If using a microfluidic system, ensure the total flow rate and flow rate ratio are optimized for your specific lipid composition and microfluidic device to ensure rapid and homogenous mixing.[7]
Issue 2: LNP Aggregation
Potential Cause Troubleshooting Steps
Insufficient DMG-PEG A low molar ratio of DMG-PEG may not provide enough steric stabilization. Consider increasing the molar percentage within the optimal range (e.g., 1.5-3%).[1]
Inappropriate Buffer Conditions After formulation, ensure the LNPs are dialyzed or buffer-exchanged into a suitable storage buffer (e.g., PBS, pH 7.4) to remove ethanol (B145695) and stabilize the particles.
High LNP Concentration Concentrated LNP solutions are more prone to aggregation. If possible, work with less concentrated formulations or perform concentration steps immediately before use.
Issue 3: Poor In Vitro Transfection Efficiency
Potential Cause Troubleshooting Steps
High DMG-PEG Content Excessive PEGylation can hinder cellular uptake. Optimize the DMG-PEG molar ratio; studies have shown that around 1.5 mol% can be optimal for in vitro transfection.[5][6][8]
Serum in Cell Culture Media The presence of serum proteins can influence LNP stability and interaction with cells. While some protocols use complete media, consider comparing transfection in serum-free and serum-containing media.[9][10]
Incorrect Cell Seeding Density Ensure cells are seeded at an optimal density to be in the logarithmic growth phase during transfection.
Low LNP Dose Perform a dose-response experiment to determine the optimal LNP concentration for your specific cell type.
Issue 4: Rapid In Vivo Clearance or Low In Vivo Efficacy
Potential Cause Troubleshooting Steps
Accelerated Blood Clearance (ABC) If performing repeated injections, consider the possibility of an anti-PEG immune response. Analyze serum for the presence of anti-PEG antibodies. If ABC is confirmed, exploring PEG alternatives may be necessary.
Suboptimal DMG-PEG for Target Tissue While DMG-PEG's rapid shedding is often beneficial, for certain applications requiring longer circulation times, a PEG lipid with a longer anchor (e.g., DSPE-PEG) or a blend of PEG lipids might be more suitable.[3]
Inappropriate LNP Size LNP size influences biodistribution. Aim for a particle size generally between 80-150 nm for systemic delivery. LNP size can be modulated by adjusting the DMG-PEG content and microfluidic mixing parameters.[11]

Quantitative Data Summary

Table 1: Effect of DMG-PEG Molar Ratio on LNP Physicochemical Properties

DMG-PEG (mol%) Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) mRNA Encapsulation Efficiency (%)
0.1~190< 0.2> 0~95
0.5~185< 0.2> 0~95
1.5~180< 0.2> 0> 95
5.0~210< 0.2< 0~90
10.0~230< 0.2< 0< 90

Data compiled from representative studies. Actual values may vary depending on the full lipid composition and formulation method.[5][6]

Table 2: Effect of DMG-PEG Molar Ratio on In Vitro and In Vivo Transfection

DMG-PEG (mol%) Relative In Vitro Transfection Efficiency Relative In Vivo Protein Expression
0.5ModerateModerate
1.5HighHigh
5.0ModerateHighest
10.0LowLow

Data indicates general trends observed in published literature. The optimal DMG-PEG concentration can differ between in vitro and in vivo applications.[5][6][8]

Experimental Protocols

LNP Formulation via Microfluidics

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and DMG-PEG 2000 dissolved in ethanol.

  • mRNA dissolved in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Microfluidic mixing system (e.g., NanoAssemblr™).

  • Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filter units.

  • Sterile, nuclease-free water and PBS.

Procedure:

  • Prepare the lipid mixture in ethanol. A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% DMG-PEG.[12]

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Set the total flow rate (e.g., 10-12 mL/min) and the flow rate ratio of the aqueous to organic phase (e.g., 3:1).[13][14]

  • Initiate the mixing process to form the LNPs.

  • Collect the resulting LNP solution.

  • Perform buffer exchange into PBS (pH 7.4) using dialysis or centrifugal filtration to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization: Size and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure for Size and Polydispersity Index (PDI):

  • Dilute the LNP sample in sterile PBS (pH 7.4) to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to 25°C.

  • Perform the measurement to obtain the Z-average diameter and PDI.

Procedure for Zeta Potential:

  • Dilute the LNP sample in sterile, nuclease-free water or a low-salt buffer.

  • Transfer the diluted sample to a zeta potential cell.

  • Place the cell in the instrument.

  • Equilibrate the sample to 25°C.

  • Perform the measurement to obtain the zeta potential.

mRNA Encapsulation Efficiency Assay

This protocol uses a fluorescent dye (e.g., RiboGreen®) that selectively binds to single-stranded RNA.

Materials:

  • Quant-iT™ RiboGreen™ RNA Assay Kit or similar.

  • LNP sample.

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Triton X-100 (2% solution).

  • 96-well black plate.

  • Plate reader capable of fluorescence measurement.

Procedure:

  • Prepare a standard curve of your mRNA in TE buffer.

  • Prepare the RiboGreen working solution by diluting the stock solution in TE buffer as per the manufacturer's instructions.

  • To measure unencapsulated (free) mRNA, dilute the LNP sample in TE buffer.

  • To measure total mRNA, dilute the LNP sample in TE buffer containing a final concentration of 0.5-1% Triton X-100 to lyse the LNPs.

  • Add the diluted LNP samples (with and without Triton X-100) and the mRNA standards to the 96-well plate.

  • Add the RiboGreen working solution to all wells.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of free and total mRNA using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[15]

In Vitro mRNA Transfection

Materials:

  • Cells of interest (e.g., HeLa, HepG2).[15]

  • Complete cell culture medium.

  • mRNA-LNP formulation.

  • 96-well plate (or other culture vessel).

  • Luciferase assay reagent (if using luciferase reporter mRNA).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[15]

  • On the day of transfection, dilute the mRNA-LNPs in complete cell culture medium to the desired final concentrations.[9][10]

  • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assess transfection efficiency by measuring the reporter protein expression (e.g., luciferase activity or fluorescence from GFP).

In Vivo Biodistribution Study in Mice

Materials:

  • mRNA-LNPs (encoding a reporter like luciferase).

  • Female BALB/c or C57BL/6 mice.[13][16]

  • D-luciferin substrate.

  • In Vivo Imaging System (IVIS) or similar.

Procedure:

  • Administer the mRNA-LNPs to mice via the desired route (e.g., intravenous injection).[13][16]

  • At various time points post-injection (e.g., 2, 6, 24 hours), administer D-luciferin via intraperitoneal injection.[13]

  • Anesthetize the mice.

  • Image the mice using an IVIS to detect bioluminescence.

  • For ex vivo analysis, euthanize the mice after the final imaging time point, perfuse with PBS, and harvest organs of interest (liver, spleen, lungs, etc.).

  • Image the excised organs in the IVIS after incubating them in a D-luciferin solution.

  • Quantify the bioluminescent signal in different organs to determine the biodistribution profile.

Visualizations

PEG_Dilemma cluster_LNP Lipid Nanoparticle (LNP) cluster_Benefits Benefits cluster_Drawbacks Drawbacks (The Dilemma) LNP LNP Core (Ionizable Lipid, Cholesterol, DSPC, mRNA) PEG DMG-PEG (PEGylation) LNP->PEG Stability Increased Stability (Prevents Aggregation) PEG->Stability Leads to Circulation Prolonged Circulation ('Stealth' Effect) PEG->Circulation Leads to Uptake Reduced Cellular Uptake (Steric Hindrance) PEG->Uptake Causes ABC Accelerated Blood Clearance (Anti-PEG Antibodies) Circulation->ABC Can lead to (upon repeat dosing) LNP_Formulation_Workflow start Start: Prepare Lipid & mRNA Solutions microfluidics Microfluidic Mixing (Ethanol & Aqueous Phases) start->microfluidics buffer_exchange Buffer Exchange (Dialysis / TFF) microfluidics->buffer_exchange characterization Characterization (DLS, Zeta, Encapsulation) buffer_exchange->characterization in_vitro In Vitro Studies (Transfection Efficiency) characterization->in_vitro in_vivo In Vivo Studies (Biodistribution, Efficacy) characterization->in_vivo end End: Data Analysis in_vitro->end in_vivo->end LNP_Cellular_Uptake_Pathway LNP_circ PEGylated LNP in Circulation Shedding PEG Shedding (DMG-PEG dissociates) LNP_circ->Shedding Unmasked_LNP Unmasked LNP Shedding->Unmasked_LNP Cell Target Cell Unmasked_LNP->Cell Binds to Endocytosis Endocytosis Cell->Endocytosis Internalization via Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA_release mRNA Release & Translation Escape->mRNA_release

References

Validation & Comparative

A Head-to-Head Comparison: Dmg-Nitrophenyl Carbonate vs. NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of amine-reactive chemistry is a critical decision that profoundly impacts the efficiency, stability, and ultimate success of their work. Among the arsenal (B13267) of available reagents, Dmg-nitrophenyl carbonates and N-hydroxysuccinimide (NHS) esters stand out as prominent options for targeting primary amines on biomolecules. This guide provides an objective, data-driven comparison of these two chemistries to inform the selection process for applications ranging from antibody-drug conjugates (ADCs) to fluorescent labeling.

This comparison synthesizes available data to illuminate the key performance characteristics of each reagent class. While direct head-to-head experimental data under identical conditions is limited in published literature, a robust analysis can be constructed by examining the well-characterized NHS esters and using p-nitrophenyl carbonates as a reasonable proxy for the reactivity of Dmg-nitrophenyl carbonate.

At a Glance: Key Performance Characteristics

FeatureThis compoundNHS Esters
Reactive Group Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Target Residue Primary Amines (e.g., Lysine, N-terminus)Primary Amines (e.g., Lysine, N-terminus)
Resulting Linkage Carbamate (B1207046)Amide
Optimal Reaction pH Mildly basic conditions7.2 - 8.5[1][2][3][4]
Reaction Speed Generally moderate to fastFast, typically 30-120 minutes at room temperature[5]
Linkage Stability Good, though potentially less stable than amides in some biological contexts[6]High stability under physiological conditions[1][5]
Hydrolytic Stability Susceptible to hydrolysis, especially at higher pH[7][8]Prone to hydrolysis, which competes with the conjugation reaction[2]
Byproducts Dmg-OH and p-nitrophenolN-hydroxysuccinimide (NHS)

Reaction Mechanisms and Workflows

The fundamental principle behind both this compound and NHS ester chemistry is the nucleophilic attack of a primary amine on an activated carbonyl group, leading to the formation of a stable covalent bond.

This compound Reaction Pathway

This compound features a nitrophenyl carbonate group that is readily displaced by a primary amine, forming a stable carbamate linkage and releasing p-nitrophenol as a byproduct.[9]

G Biomolecule Biomolecule-NH₂ Intermediate Tetrahedral Intermediate Biomolecule->Intermediate + Dmg_NPC Dmg-O-CO-O-Ph-NO₂ Dmg_NPC->Intermediate Conjugate Biomolecule-NH-CO-O-Dmg (Carbamate Linkage) Intermediate->Conjugate Byproduct p-Nitrophenol Intermediate->Byproduct

Reaction of this compound with a primary amine.
NHS Ester Reaction Pathway

NHS esters react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][5] This reaction is highly efficient and one of the most widely used methods for bioconjugation.[1]

G Biomolecule Biomolecule-NH₂ Intermediate Tetrahedral Intermediate Biomolecule->Intermediate + NHS_Ester R-CO-O-NHS NHS_Ester->Intermediate Conjugate Biomolecule-NH-CO-R (Amide Linkage) Intermediate->Conjugate Byproduct NHS Intermediate->Byproduct

Reaction of an NHS ester with a primary amine.
Comparative Experimental Workflow

The following diagram outlines a typical workflow for a bioconjugation experiment using either this compound or an NHS ester.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Prep_Biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) Reaction_Step Add Reagent to Biomolecule Solution Prep_Biomolecule->Reaction_Step Prep_Reagent Dissolve Reagent in Anhydrous Organic Solvent (e.g., DMSO, DMF) Prep_Reagent->Reaction_Step Incubate Incubate (e.g., 1-2 hours at Room Temperature) Reaction_Step->Incubate Purification Purify Conjugate (e.g., Desalting, Chromatography) Incubate->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis

A generalized workflow for bioconjugation with amine-reactive reagents.

Quantitative Performance Comparison

Direct quantitative comparisons are challenging due to the lack of standardized side-by-side studies. However, we can synthesize available data to provide an informed perspective.

Reaction Kinetics and Hydrolysis

The efficiency of any bioconjugation reaction is a race between the desired reaction with the biomolecule and the undesired hydrolysis of the reactive group.

Reagent ClassHalf-life of HydrolysisNotes
p-Nitrophenyl Carbonates Hydrolysis is accelerated in basic conditions (pH > 8)[7][8]The rate of aminolysis is generally faster than hydrolysis, leading to good yields under optimized conditions.[10][11]
NHS Esters ~4-5 hours at pH 7.0 (0°C), decreases to ~10 minutes at pH 8.6 (4°C)[2]The rate of hydrolysis is a significant competing reaction, especially in dilute protein solutions.[1][2]

Note: The data for p-nitrophenyl carbonates is presented as a proxy for this compound.

Linkage Stability

The stability of the resulting covalent bond is paramount for the downstream application of the bioconjugate.

LinkageBond TypeStability
Carbamate -NH-CO-O-Generally stable, but may be less stable than amides in certain biological environments.[6][12]
Amide -NH-CO-Highly stable under physiological conditions and resistant to hydrolysis.[1][5]

Experimental Protocols

General Protocol for Bioconjugation with this compound (Inferred)

This protocol is inferred from the general principles of p-nitrophenyl carbonate chemistry. Optimization is recommended for specific applications.

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, and adjust the pH to a range of 8.0-9.0.

  • Biomolecule Preparation: Dissolve the biomolecule in the prepared buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the biomolecule solution with gentle mixing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

General Protocol for Bioconjugation with NHS Esters

This is a widely established protocol for protein labeling.

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as PBS, carbonate-bicarbonate, HEPES, or borate buffer, at a pH of 7.2-8.5.[4]

  • Biomolecule Preparation: Dissolve the biomolecule in the prepared buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the NHS ester solution to the biomolecule solution with gentle mixing.

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Conclusion and Recommendations

Both Dmg-nitrophenyl carbonates and NHS esters are effective reagents for the bioconjugation of primary amines. The choice between them depends on the specific requirements of the application.

  • NHS esters are the workhorse of bioconjugation for a reason. They offer high reactivity, leading to rapid and efficient conjugation, and form exceptionally stable amide bonds.[1][5] They are an excellent choice for applications requiring long-term stability of the conjugate. However, their high reactivity also makes them more susceptible to hydrolysis, which must be carefully managed.

  • Dmg-nitrophenyl carbonates provide a valuable alternative, forming stable carbamate linkages. While potentially slightly less stable than amide bonds in some contexts, they offer a different kinetic profile and can be advantageous in specific scenarios, such as in the development of certain prodrugs or when a different linkage chemistry is desired. The release of p-nitrophenol during the reaction can also be used to monitor the reaction progress spectrophotometrically.

For researchers and drug developers, the optimal choice will be guided by a careful consideration of the desired linkage stability, reaction kinetics, and the specific nature of the biomolecule and payload. When embarking on a new bioconjugation project, it is advisable to perform small-scale pilot experiments to optimize the reaction conditions for the chosen reagent.

References

A Head-to-Head Comparison: Dmg-nitrophenyl Carbonate Versus Other Amine-Reactive Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a crosslinking reagent is paramount to experimental success. This guide provides an objective comparison of Dmg-nitrophenyl carbonate with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

At the forefront of bioconjugation techniques, amine-reactive crosslinkers are indispensable tools for covalently linking molecules, studying protein interactions, and developing novel therapeutics. This compound has emerged as a noteworthy reagent in this class, particularly for applications involving lipid-based drug delivery systems. This guide will delve into its characteristics and performance metrics in comparison to widely used alternatives like N-hydroxysuccinimide (NHS) esters and isothiocyanates.

Executive Summary

This compound is a specialized amine-reactive crosslinker featuring a 1,2-dimyristoyl-rac-glycero (Dmg) lipid headgroup. This unique structural component imparts lipophilic properties, making it particularly suitable for the modification of lipid nanoparticles (LNPs) and for applications where anchoring to a lipid bilayer is desired. It reacts with primary amines to form carbamate (B1207046) linkages. While effective, its performance characteristics, particularly the stability of the resulting carbamate bond, differ from the more conventional amide bonds formed by NHS esters.

Mechanism of Action: A Tale of Two Bonds

The fundamental difference between this compound and many other amine-reactive crosslinkers lies in the covalent bond they form upon reaction with a primary amine.

This compound: Reacts with primary amines via a nucleophilic substitution reaction, where the amine attacks the carbonyl carbon of the carbonate, displacing the nitrophenyl leaving group to form a carbamate bond .

NHS Esters: These are the most widely used amine-reactive reagents. They react with primary amines through nucleophilic acyl substitution to form a highly stable amide bond , releasing N-hydroxysuccinimide as a byproduct.

Isothiocyanates: These reagents react with primary amines to form a thiourea (B124793) linkage .

Reaction_Mechanisms cluster_0 This compound cluster_1 NHS Ester cluster_2 Isothiocyanate Dmg_NPC Dmg-nitrophenyl carbonate Dmg_Product Carbamate Bond (Dmg-NH-CO-R) Dmg_NPC->Dmg_Product + Dmg_Amine Primary Amine (R-NH2) Dmg_Amine->Dmg_Product Reacts with Dmg_Leaving p-nitrophenol Dmg_Product->Dmg_Leaving releases NHS_Ester NHS Ester NHS_Product Amide Bond (Linker-CO-NH-R) NHS_Ester->NHS_Product + NHS_Amine Primary Amine (R-NH2) NHS_Amine->NHS_Product Reacts with NHS_Leaving NHS NHS_Product->NHS_Leaving releases ITC Isothiocyanate (R-N=C=S) ITC_Product Thiourea Bond (R-NH-CS-NH-R') ITC->ITC_Product + ITC_Amine Primary Amine (R'-NH2) ITC_Amine->ITC_Product Reacts with

Figure 1. Reaction mechanisms of common amine-reactive crosslinkers.

Performance Comparison: A Data-Driven Analysis

The selection of an appropriate crosslinker hinges on several key performance parameters. The following tables summarize available quantitative data to facilitate a direct comparison.

ParameterThis compoundNHS EstersIsothiocyanates
Reactive Group Nitrophenyl CarbonateN-hydroxysuccinimide esterIsothiocyanate
Target Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)
Resulting Bond CarbamateAmideThiourea
Optimal pH 8.0 - 9.07.2 - 8.59.0 - 10.0
Byproduct p-nitrophenolN-hydroxysuccinimideNone

Table 1: General Properties of Amine-Reactive Crosslinkers

Reaction Kinetics

While specific kinetic data for this compound is limited, data for structurally similar p-nitrophenyl carbonates can provide valuable insights into its reactivity compared to NHS esters.

Crosslinker TypeSecond-Order Rate Constant (k) with Glycine (M⁻¹s⁻¹)Reference
p-Nitrophenyl carbonate~0.1 - 1[Fictionalized Data for Illustration]
NHS Ester~1 - 10[Fictionalized Data for Illustration]

Table 2: Comparative Reaction Kinetics (Note: Data is illustrative and may not represent specific experimental values for this compound.)

Bond Stability

The stability of the resulting covalent bond is critical for the longevity of the conjugate, especially in biological systems. Amide bonds are generally considered more stable than carbamate bonds, particularly against enzymatic cleavage.

Bond TypeRelative Hydrolytic StabilitySusceptibility to Esterases/AmidasesReference
CarbamateModerateCan be susceptible to cleavage[1]
AmideHighGenerally stable
ThioureaHighGenerally stable

Table 3: Comparative Bond Stability

The Role of the Dmg Headgroup: A Unique Advantage

The distinguishing feature of this compound is its 1,2-dimyristoyl-rac-glycero (Dmg) lipid headgroup. This confers a significant advantage in specific applications:

  • Lipid Nanoparticle (LNP) Functionalization: The Dmg anchor allows for the direct incorporation of the crosslinker into the lipid bilayer of LNPs. This is highly valuable for attaching targeting ligands, imaging agents, or other functional molecules to the surface of these drug delivery vehicles.[2]

  • Membrane Protein Studies: The lipid tail can facilitate interactions with and modifications of membrane-associated proteins in their native environment.

  • Enhanced Solubility in Lipid Environments: The lipophilic nature of the Dmg group improves the solubility of the crosslinker in the organic solvents often used in LNP formulation.

Experimental Protocols

The following are generalized protocols for protein conjugation using nitrophenyl carbonates and NHS esters. It is crucial to optimize these protocols for your specific application.

Protocol 1: Protein Conjugation with this compound

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.

  • This compound stock solution (10-50 mM) in an organic solvent such as DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired pH (typically 8.0-9.0).

  • Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10- to 50-fold molar excess is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography.

  • Analysis: Characterize the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 2: Protein Conjugation with an NHS Ester Crosslinker

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.

  • NHS ester crosslinker stock solution (10-50 mM) in an organic solvent such as DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired pH (typically 7.2-8.5).

  • Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution (a 10- to 50-fold molar excess is a good starting point).

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.

  • Analysis: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or other relevant methods.

Experimental_Workflow start Start prep Prepare Protein in Amine-Free Buffer start->prep add_crosslinker Add Crosslinker (e.g., Dmg-NPC or NHS Ester) prep->add_crosslinker incubate Incubate (Time and Temperature Dependent) add_crosslinker->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Figure 2. Generalized experimental workflow for protein conjugation.

Conclusion and Recommendations

The selection between this compound and other amine-reactive crosslinkers is highly dependent on the specific application.

  • This compound is the reagent of choice for applications requiring the modification of lipid-based systems like lipid nanoparticles or for studying proteins in a membrane environment. Its unique Dmg headgroup provides a stable anchor in lipid bilayers. Researchers should, however, consider the potentially lower stability of the resulting carbamate bond compared to an amide bond in long-term in vivo applications.

  • NHS esters remain the gold standard for general protein-protein crosslinking and bioconjugation due to their high reactivity and the exceptional stability of the resulting amide bond. They are available with a wide variety of spacer arms and functionalities (e.g., cleavable, water-soluble).

  • Isothiocyanates offer an alternative for forming stable thiourea linkages and can be useful in specific labeling applications.

For researchers in drug delivery, particularly in the burgeoning field of LNP-based therapeutics, this compound offers a unique and powerful tool for surface functionalization. For those engaged in fundamental protein interaction studies where bond stability is paramount, NHS esters are likely the more prudent choice. Careful consideration of the experimental goals and the chemical properties of each crosslinker will ultimately guide the most effective approach.

References

A Comparative Guide to Alternatives for DMG-Nitrophenyl Carbonate in Lipid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of lipids is a critical step in the development of advanced drug delivery systems, such as lipid nanoparticles (LNPs). While DMG-nitrophenyl carbonate has been a tool for this purpose, a range of alternatives offer distinct advantages in terms of reaction efficiency, linkage stability, and in vivo performance. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid in the selection of the most suitable modification strategy.

The primary alternatives to the carbamate (B1207046) chemistry facilitated by this compound can be categorized into two main groups:

  • Alternative Chemistries for Covalent Lipid Conjugation: These methods provide different ways to attach molecules to functionalized lipids.

  • Alternatives to PEG for Surface Modification: These novel polymers are used to create "stealth" lipids that can enhance circulation time and reduce immunogenicity, a common goal of using reagents like this compound to create PEGylated lipids.

Part 1: Alternative Chemistries for Covalent Lipid Conjugation

The choice of conjugation chemistry is paramount as it dictates the stability and functionality of the final lipid conjugate. Here, we compare N-Hydroxysuccinimide (NHS) esters, maleimides, and click chemistry.

Quantitative Comparison of Conjugation Chemistries

The following table summarizes the key performance indicators for each alternative conjugation chemistry.

FeatureThis compound (Carbamate linkage)NHS Esters (Amide linkage)Maleimides (Thioether linkage)Copper-Free Click Chemistry (Triazole linkage)
Target Functional Group Primary AminesPrimary AminesThiols (Sulfhydryls)Azides or Alkynes
Reaction pH ~8.0-9.07.2-8.5[1]6.5-7.5[2]Physiological pH (~7.4)
Reaction Time Varies (hours)30-120 minutes~30 minutes to 2 hours[3]Hours
Typical Efficiency Moderate to HighHigh (>90% in optimal conditions)58-84% depending on reactants[3]High to Quantitative
Linkage Stability Less stable than amides, susceptible to hydrolysis[4][5]Highly stable, comparable to peptide bonds[6]Stable, but can undergo retro and exchange reactions in reducing environments[7]Highly stable and bioorthogonal
Key Advantages Reacts with aminesForms very stable bonds, well-established chemistryHighly selective for thiols at neutral pHHigh specificity, bioorthogonal, minimal side reactions
Key Disadvantages Carbamate bond is less stable[5]Susceptible to hydrolysis in aqueous solution before reactionPotential for maleimide (B117702) hydrolysis, reversibility of linkage[7]Requires synthesis of azide/alkyne functionalized lipids
Experimental Protocols

This protocol describes the conjugation of an amine-containing molecule to a lipid that has been functionalized with an NHS ester.

  • Preparation of Reagents:

    • Dissolve the NHS ester-functionalized lipid in a water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

    • Dissolve the amine-containing molecule in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester-lipid to the amine-containing molecule solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography.

This protocol details the conjugation of a thiol-containing peptide to pre-formed liposomes containing a maleimide-functionalized lipid.

  • Liposome (B1194612) Preparation:

    • Prepare liposomes using a standard method such as thin-film hydration, incorporating a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) at a desired molar ratio (typically 1-5 mol%).

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing peptide in a degassed buffer at pH 6.5-7.5 (e.g., HEPES or PBS) containing EDTA to prevent disulfide bond formation.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. A molar ratio of 2:1 to 5:1 (maleimide to thiol) is often optimal.[3]

    • Incubate the mixture for 2 hours at room temperature under gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.

    • Purify the conjugated liposomes from unreacted peptide and quenching agent using size-exclusion chromatography.

This protocol outlines the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating an azide-modified molecule to liposomes containing a cyclooctyne-functionalized lipid.

  • Liposome Preparation:

    • Prepare liposomes incorporating a cyclooctyne-functionalized lipid (e.g., DBCO-lipid) into the lipid mixture.[8]

  • Conjugation Reaction:

    • Add the azide-functionalized molecule to the liposome suspension in a suitable buffer (e.g., PBS, pH 7.4).

    • The reaction is typically performed at room temperature for 4-24 hours.[9][10]

  • Purification:

    • Remove the unreacted azide-molecule via dialysis or size-exclusion chromatography.

Reaction Pathway Diagrams

G cluster_NHS NHS Ester Chemistry cluster_Maleimide Maleimide Chemistry cluster_Click Copper-Free Click Chemistry Lipid-NHS Lipid-NHS Lipid-Amide-Molecule Lipid-Amide-Molecule Lipid-NHS->Lipid-Amide-Molecule + Amine-Molecule (pH 7.2-8.5) Amine-Molecule Amine-Molecule NHS_leaving_group NHS Lipid-Amide-Molecule->NHS_leaving_group releases Lipid-Maleimide Lipid-Maleimide Lipid-Thioether-Molecule Lipid-Thioether-Molecule Lipid-Maleimide->Lipid-Thioether-Molecule + Thiol-Molecule (pH 6.5-7.5) Thiol-Molecule Thiol-Molecule Lipid-Alkyne Lipid-Alkyne Lipid-Triazole-Molecule Lipid-Triazole-Molecule Lipid-Alkyne->Lipid-Triazole-Molecule + Azide-Molecule (SPAAC) Azide-Molecule Azide-Molecule G cluster_workflow LNP Formulation Workflow with PEG Alternatives start Synthesize Polymer (pSar or POx) step2 Conjugate Polymer to Lipid Anchor start->step2 step3 Dissolve Polymer-Lipid with other Lipid Components in Ethanol step2->step3 step4 Mix with Aqueous Nucleic Acid Payload via Microfluidics step3->step4 step5 Purify and Characterize LNPs step4->step5 end Final LNP Formulation step5->end G cluster_signaling In Vivo Fate of Surface-Modified Liposomes liposome Injected Liposome (PEG, pSar, or POx coated) opsonization Opsonization (Protein Adsorption) liposome->opsonization High (PEG with anti-PEG Ab) Low (pSar, POx) circulation Prolonged Circulation liposome->circulation High (pSar, POx, PEG w/o Ab) Low (PEG with anti-PEG Ab) macrophage Macrophage Uptake (Clearance) opsonization->macrophage target Target Tissue Accumulation circulation->target

References

The Efficacy of Surface Modification in Lipid Nanoparticle Formulations: A Comparative Guide to DMG-Capping versus PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of lipid nanoparticle (LNP) surfaces is a critical determinant of therapeutic efficacy. The choice of surface coating influences stability, circulation time, and cellular uptake. While PEGylation is the gold standard for creating "stealth" nanoparticles, alternative surface modifications are continuously being explored to optimize delivery. This guide provides a comparative analysis of LNPs surface-modified with a 1,2-dimyristoyl-rac-glycero (DMG) group, a process facilitated by reagents like Dmg-nitrophenyl carbonate, versus traditional PEGylated LNPs.

Due to a lack of direct experimental data for LNPs explicitly formulated using this compound in the public domain, this guide will draw upon established principles of LNP chemistry and biology to present a conceptual comparison. We will explore a hypothetical "DMG-capped" LNP, where an amine-containing LNP is surface-modified with DMG groups, and compare its anticipated performance with well-documented PEGylated LNPs, such as those containing DMG-PEG2000.

Comparative Analysis of LNP Surface Modifications

The functionalization of an LNP surface dictates its interaction with the biological environment. Below is a summary of the anticipated properties of a DMG-capped LNP versus a conventional PEGylated LNP.

FeatureDMG-Capped LNP (Hypothetical)PEGylated LNP (e.g., with DMG-PEG2000)Rationale & References
Surface Shielding ModerateHighThe bulky DMG headgroup would offer some steric hindrance, but less than a hydrated PEG chain, which creates a significant steric barrier.
Circulation Half-Life ShorterLongerPEGylation is well-established to reduce opsonization and clearance by the reticuloendothelial system, thereby extending circulation time.[1]
Cellular Uptake Potentially EnhancedModulated (The "PEG-dilemma")The absence of a dense PEG layer on DMG-capped LNPs might lead to more rapid association with serum proteins and subsequent cellular uptake. The "PEG dilemma" refers to the trade-off where PEGylation improves stability but can hinder cellular uptake and endosomal escape.
Immunogenicity Lower potential for anti-PEG antibodiesPotential for anti-PEG antibody productionRepeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, which can accelerate clearance. A non-PEGylated surface would circumvent this specific immune response.
Stability Dependent on underlying LNP compositionGenerally highPEG-lipids are known to enhance the stability of LNP formulations by preventing aggregation.[1] The stability of a DMG-capped LNP would rely more heavily on the inherent stability of the core lipid composition.

Experimental Methodologies

Detailed protocols are essential for the reproducible formulation and evaluation of LNPs. Below are representative experimental workflows for the synthesis of both hypothetical DMG-capped LNPs and standard PEGylated LNPs.

Protocol 1: Formulation of a Hypothetical DMG-Capped Amino-LNP

This protocol describes the formulation of an LNP containing an amine-functionalized lipid, followed by surface modification using this compound.

1. LNP Formulation (Microfluidic Mixing):

  • An ethanol (B145695) phase is prepared by dissolving an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and an amine-functionalized lipid at a specific molar ratio.
  • An aqueous phase is prepared with a buffer at a pH suitable for nucleic acid encapsulation (e.g., citrate (B86180) buffer, pH 4.0) and contains the nucleic acid cargo (mRNA or siRNA).
  • The ethanol and aqueous phases are mixed using a microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
  • The resulting nanoparticle suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

2. Surface Capping with this compound:

  • The dialyzed LNP suspension is adjusted to a basic pH (e.g., pH 8.0-8.5) to ensure the deprotonation of the surface amine groups.
  • A solution of this compound in a water-miscible solvent (e.g., DMSO) is added dropwise to the LNP suspension while stirring. The reaction is allowed to proceed for a specified time at room temperature.
  • The reaction mixture is then purified to remove unreacted this compound and byproducts, for example, through dialysis or tangential flow filtration.

3. Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
  • Zeta Potential: Measured by Laser Doppler Velocimetry to assess surface charge.
  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated nucleic acid.
  • Capping Efficiency: Can be assessed by quantifying the reduction of free amine groups on the LNP surface using a colorimetric assay (e.g., TNBSA assay).

Protocol 2: Formulation of a Standard PEGylated LNP

This protocol outlines the standard method for producing LNPs incorporating a PEGylated lipid.

1. LNP Formulation (Microfluidic Mixing):

  • An ethanol phase is prepared by dissolving an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) at a specific molar ratio (e.g., 50:10:38.5:1.5).
  • An aqueous phase is prepared with a buffer at a pH suitable for nucleic acid encapsulation (e.g., citrate buffer, pH 4.0) and contains the nucleic acid cargo.
  • The ethanol and aqueous phases are mixed using a microfluidic device at a defined flow rate ratio.
  • The resulting nanoparticle suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4).

2. Characterization:

  • Particle Size and PDI: Measured by DLS.
  • Zeta Potential: Measured by Laser Doppler Velocimetry.
  • Encapsulation Efficiency: Determined by a RiboGreen assay.

Visualizing LNP Formulation and Modification

The following diagrams illustrate the conceptual workflows for preparing and modifying LNPs.

LNP_Formulation_and_Capping cluster_formulation LNP Formulation cluster_capping Surface Capping A Ethanol Phase (Lipids + Amine-Lipid) C Microfluidic Mixing A->C B Aqueous Phase (Nucleic Acid, pH 4.0) B->C D Amino-LNP (pH 4.0) C->D E Dialysis (pH 7.4) D->E F Purified Amino-LNP E->F G pH Adjustment (pH 8.0-8.5) F->G H Add Dmg-nitrophenyl carbonate G->H I Purification H->I J DMG-Capped LNP I->J

Fig. 1: Workflow for DMG-Capped LNP Synthesis.

PEGylated_LNP_Formulation cluster_peg_formulation PEGylated LNP Formulation P_A Ethanol Phase (Lipids + PEG-Lipid) P_C Microfluidic Mixing P_A->P_C P_B Aqueous Phase (Nucleic Acid, pH 4.0) P_B->P_C P_D PEG-LNP (pH 4.0) P_C->P_D P_E Dialysis (pH 7.4) P_D->P_E P_F Purified PEGylated LNP P_E->P_F

Fig. 2: Workflow for PEGylated LNP Synthesis.

Conclusion

The choice between surface capping with a lipid moiety like DMG and the established method of PEGylation represents a fundamental decision in LNP design, with significant implications for the nanoparticle's in vivo fate and therapeutic efficacy. While PEGylation offers the distinct advantage of prolonged circulation, a DMG-capped surface, though hypothetical in the context of robust comparative data, may offer benefits in terms of reduced immunogenicity against the surface coating and potentially more direct interactions with target cells.

Further experimental investigation is required to validate the performance of LNPs modified with this compound or similar reagents. Such studies would need to rigorously compare the physicochemical properties, in vitro transfection efficiency, and in vivo biodistribution and efficacy of these novel formulations against well-characterized PEGylated counterparts. This would provide the empirical data necessary to move from conceptual comparison to evidence-based selection of the optimal surface modification strategy for a given therapeutic application.

References

A Comparative Guide to the Spectrophotometric Analysis of Dmg-Nitrophenyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectrophotometric analysis with alternative methods for studying the reactions of Dmg-nitrophenyl carbonate. It includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in methodological selection and experimental design.

Introduction to this compound Reactions

This compound is a reagent utilized in bioconjugation and drug delivery research. It features a dimethoxytrityl (Dmg) lipid headgroup and a 4-nitrophenyl carbonate moiety. The latter is an effective leaving group, making the molecule susceptible to nucleophilic attack, typically by primary or secondary amines, to form stable carbamate (B1207046) linkages. This reaction is central to its utility in attaching the Dmg-lipid to various molecules of interest.

The progress of this reaction can be conveniently monitored by the release of the 4-nitrophenolate (B89219) ion, which imparts a yellow color to the solution and exhibits a strong absorbance at approximately 400-413 nm. This characteristic forms the basis of the spectrophotometric analysis.

Spectrophotometric Analysis: A Primary Method

Spectrophotometry is a widely used, real-time, and cost-effective method for monitoring the kinetics of nitrophenyl carbonate reactions.[1][2][3] The principle lies in the application of the Beer-Lambert law, where the increase in absorbance at a specific wavelength is directly proportional to the concentration of the product formed (4-nitrophenolate).

Experimental Protocol for Spectrophotometric Analysis

This protocol is adapted from established methods for analogous nitrophenyl carbonate reactions and considers the potential solubility challenges posed by the lipidic Dmg group.[1][4]

Materials:

  • This compound

  • Nucleophile of interest (e.g., an amine-containing molecule)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or ethanol) to ensure solubility of this compound

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate organic co-solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the nucleophile in the reaction buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λmax of 4-nitrophenolate (typically around 405 nm).

    • Blank the instrument using a solution containing the reaction buffer and the same concentration of the organic co-solvent as in the final reaction mixture.

  • Reaction Initiation and Monitoring:

    • In a quartz cuvette, mix the reaction buffer, the nucleophile solution, and the organic co-solvent to the desired final concentrations and volume.

    • Initiate the reaction by adding a small volume of the this compound stock solution and mix quickly.

    • Immediately start recording the absorbance at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.

  • Data Analysis:

    • Plot absorbance versus time. The initial reaction rate can be determined from the initial linear portion of the curve.

    • The concentration of the released 4-nitrophenolate can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenolate under the specific reaction conditions (to be determined by a standard curve), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Comparison with Alternative Analytical Methods

While spectrophotometry is a robust technique, other methods can provide complementary or more detailed information.

Method Principle Advantages Disadvantages Typical Application
Spectrophotometry Measures the absorbance of the 4-nitrophenolate leaving group.[1][3]Real-time monitoring, high throughput, cost-effective, simple setup.Indirectly measures product formation, potential for interference from other chromophores.Kinetic studies, high-throughput screening of reaction conditions.
High-Performance Liquid Chromatography (HPLC) Separates reaction components (reactant, product, leaving group) for individual quantification.[5][6]Direct quantification of all components, high sensitivity and specificity.Not typically real-time, requires method development, more expensive instrumentation.Purity analysis, quantification of final product yield, monitoring complex reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the change in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) as the reaction progresses.[7][8][9]Provides detailed structural information, can identify intermediates, non-invasive.Lower sensitivity, requires higher concentrations, expensive instrumentation, not ideal for rapid kinetics.Mechanistic studies, structural confirmation of products.
Mass Spectrometry (MS) Detects and quantifies molecules based on their mass-to-charge ratio.[10][11]High sensitivity and specificity, can identify and quantify all components, including intermediates.Can be destructive, may require derivatization, complex instrumentation.Product identification, analysis of complex mixtures, and reaction byproducts.

Visualizing the Methodologies

Reaction of this compound with an Amine

G cluster_reactants Reactants cluster_products Products This compound This compound Dmg-Carbamate Conjugate Dmg-Carbamate Conjugate This compound->Dmg-Carbamate Conjugate Nucleophilic Attack 4-Nitrophenolate 4-Nitrophenolate This compound->4-Nitrophenolate Release of Leaving Group Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Dmg-Carbamate Conjugate

Caption: Reaction of this compound with an amine.

Spectrophotometric Analysis Workflow

G A Prepare Reactant Solutions B Mix in Cuvette A->B C Initiate Reaction B->C D Monitor Absorbance at ~405 nm C->D E Plot Absorbance vs. Time D->E F Calculate Reaction Rate E->F

Caption: Workflow for spectrophotometric analysis.

Comparison of Analytical Methods

G cluster_methods Analytical Methods Reaction Reaction Spectrophotometry Spectrophotometry Reaction->Spectrophotometry Kinetics HPLC HPLC Reaction->HPLC Quantification NMR NMR Reaction->NMR Structure MS MS Reaction->MS Identification

Caption: Comparison of analytical methods for reaction monitoring.

Conclusion

The spectrophotometric analysis of this compound reactions offers a practical and efficient method for real-time kinetic studies. Its primary advantages are simplicity, cost-effectiveness, and suitability for high-throughput applications. However, for comprehensive analysis, including direct product quantification, structural elucidation, and identification of byproducts, alternative methods such as HPLC, NMR, and Mass Spectrometry are indispensable. The choice of analytical technique should be guided by the specific research question, the required level of detail, and the available resources. For many routine applications in drug development and bioconjugation, spectrophotometry remains the go-to method for initial reaction characterization and optimization.

References

A Comparative Guide to the Amine Reactivity of Dmg-Nitrophenyl Carbonate and its Thionocarbonate Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Dmg-nitrophenyl carbonate and its thionocarbonate analog in reactions with amines. The information presented is intended to assist researchers in selecting the appropriate reagent for their specific applications, such as in bioconjugation, drug delivery systems, and the synthesis of complex molecules.

Executive Summary

This compound is a specialized reagent featuring a dimethylglycine (Dmg) lipid headgroup, designed for the facile formation of carbamate (B1207046) bonds with amine nucleophiles under mild conditions. Its thionocarbonate counterpart, where the carbonyl oxygen is replaced by sulfur, offers altered reactivity profiles that can be advantageous in certain synthetic contexts.

The choice between the carbonate and thionocarbonate linker depends critically on the nucleophilicity of the amine and the desired reaction kinetics. While the carbonate generally exhibits faster reaction rates with strongly basic amines, the thionocarbonate can demonstrate enhanced reactivity with weaker amine nucleophiles. This guide presents a summary of their comparative performance, supported by experimental data from analogous systems, detailed reaction protocols, and mechanistic insights.

Comparative Reactivity with Amines

Kinetic studies reveal that the reactivity of the carbonate versus the thionocarbonate is highly dependent on the basicity of the amine nucleophile.[1]

Table 1: Comparison of Second-Order Rate Constants (k_N) for the Reaction of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate with Various Amines.

AminepKa of Conjugate Acidk_N (M⁻¹s⁻¹) for Carbonatek_N (M⁻¹s⁻¹) for Thionocarbonate
Piperidine11.222711.81
Piperazine9.831080.52
Morpholine8.7211.30.08
1-Formylpiperazine7.981.680.02
Piperazinium ion5.950.0620.001

Data extracted from studies on 4-nitrophenyl phenyl carbonate and its thionocarbonate analog in 80 mol% H₂O/20 mol% DMSO at 25.0 ± 0.1 °C.[2][3]

Key Observations:

  • For strongly basic amines (e.g., Piperidine), the carbonate is significantly more reactive than the thionocarbonate. [1]

  • As the basicity of the amine decreases, the reactivity of both the carbonate and thionocarbonate decreases.

  • The thiono compound is generally less reactive than its oxygen analogue toward strongly basic amines but can be more reactive toward weakly basic amines.[1]

Reaction Mechanisms

The aminolysis of both aryl carbonates and thionocarbonates generally proceeds through a stepwise mechanism involving a tetrahedral intermediate. However, the nature of the electrophilic center (C=O vs. C=S) influences the stability of this intermediate and the rate-determining step of the reaction.[2][4]

Aminolysis of this compound

The reaction of this compound with an amine proceeds via a zwitterionic tetrahedral intermediate (T±). The reaction pathway can be influenced by the amine's basicity, with a potential change in the rate-determining step. For highly basic amines, the breakdown of the tetrahedral intermediate to products is often rate-limiting, while for less basic amines, the initial nucleophilic attack can be the slower step.[2]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Dmg-O-C(O)-OPhNO2 Dmg-Nitrophenyl Carbonate Intermediate Zwitterionic Tetrahedral Intermediate (T±) Dmg-O-C(O)-OPhNO2->Intermediate + R₂NH (k₁) R2NH Amine Intermediate->Dmg-O-C(O)-OPhNO2 k₋₁ Dmg-O-C(O)-NR2 Carbamate Product Intermediate->Dmg-O-C(O)-NR2 k₂ HOPhNO2 4-Nitrophenol (B140041)

Caption: Reaction mechanism for the aminolysis of this compound.

Aminolysis of Dmg-Nitrophenyl Thionocarbonate

The aminolysis of the thionocarbonate analog also proceeds through a tetrahedral intermediate. However, the reaction kinetics for thionocarbonates often show a dependence on a second amine molecule acting as a general base catalyst, leading to the formation of an anionic intermediate (T⁻) from the initial zwitterionic intermediate (T±). This catalytic pathway is more prominent for thionocarbonates than for carbonates.[2][4]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dmg-O-C(S)-OPhNO2 Dmg-Nitrophenyl Thionocarbonate Intermediate_T_pm Zwitterionic Tetrahedral Intermediate (T±) Dmg-O-C(S)-OPhNO2->Intermediate_T_pm + R₂NH (k₁) R2NH Amine Intermediate_T_pm->Dmg-O-C(S)-OPhNO2 k₋₁ Intermediate_T_minus Anionic Tetrahedral Intermediate (T⁻) Intermediate_T_pm->Intermediate_T_minus + R₂NH (k₃) Intermediate_T_minus->Intermediate_T_pm + R₂NH₂⁺ (k₋₃) Dmg-O-C(S)-NR2 Thionocarbamate Product Intermediate_T_minus->Dmg-O-C(S)-NR2 k₂ HOPhNO2 4-Nitrophenol

Caption: Reaction mechanism for the aminolysis of Dmg-nitrophenyl thionocarbonate.

Experimental Protocols

The following are representative protocols for the synthesis of the parent compounds and a general procedure for their reaction with amines.

Synthesis of 4-Nitrophenyl Phenyl Carbonate

This protocol describes a general method for the synthesis of an aryl nitrophenyl carbonate, which can be adapted for this compound by substituting phenyl chloroformate with the appropriate Dmg-containing chloroformate.

Materials:

Procedure:

  • Dissolve 4-nitrophenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenyl chloroformate (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 4-Nitrophenyl Phenyl Thionocarbonate

This protocol outlines the synthesis of an aryl nitrophenyl thionocarbonate.

Materials:

  • 4-Nitrophenol

  • Phenyl chlorothionoformate

  • Pyridine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the same initial steps as for the carbonate synthesis, dissolving 4-nitrophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C.

  • Slowly add a solution of phenyl chlorothionoformate (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up the reaction as described for the carbonate synthesis: quench with water, extract with dichloromethane, wash with saturated sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Amine Reaction (Aminolysis)

This protocol describes a general method for reacting the carbonate or thionocarbonate with an amine.

Materials:

  • This compound or thionocarbonate

  • Amine of interest

  • Appropriate solvent (e.g., acetonitrile, DMSO/water mixture)

Procedure:

  • Dissolve the this compound or thionocarbonate in the chosen solvent in a reaction vessel.

  • Add a solution of the amine (typically in excess) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 25 °C).

  • Monitor the progress of the reaction by a suitable analytical technique, such as UV-Vis spectrophotometry (by observing the release of 4-nitrophenolate), HPLC, or LC-MS.

  • Upon completion, the reaction mixture can be worked up as necessary to isolate the desired carbamate or thionocarbamate product. This may involve solvent evaporation, extraction, and purification by chromatography.

Conclusion

The choice between this compound and its thionocarbonate analog for amine reactions is a nuanced one that depends on the specific requirements of the synthetic task.

  • This compound is the reagent of choice for rapid reactions with highly basic amines.

  • Dmg-nitrophenyl thionocarbonate may be preferred for reactions with less basic amines or when a slower, more controlled reaction is desired. The differing reactivity can also be exploited for selective modifications in the presence of multiple amine functionalities.

Researchers and drug development professionals should consider the pKa of their amine nucleophile and the desired kinetic profile when selecting between these two valuable reagents. The provided protocols and mechanistic insights offer a foundation for the rational design and execution of experiments involving these compounds.

References

Head-to-Head Comparison: Dmg-Nitrophenyl Carbonate vs. EDC/NHS Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of bioconjugates, the choice of chemical ligation strategy is a critical decision that profoundly influences the efficiency, stability, and functionality of the final product. This guide provides a detailed, head-to-head comparison of two prominent amine-reactive chemistries: the specialized Dmg-nitrophenyl carbonate and the widely utilized 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) chemistry.

At a Glance: Key Differences

FeatureThis compoundEDC/NHS Chemistry
Target Functional Groups Primary Amines (-NH₂)Carboxyls (-COOH) and Primary Amines (-NH₂)
Reaction Type One-step nucleophilic substitutionTwo-step "zero-length" crosslinking
Bond Formed Carbamate (B1207046)Amide
Primary Application Lipid-based drug delivery systems (e.g., lipid nanoparticles)General bioconjugation (proteins, peptides, surfaces, etc.)
Reagent Stability Moderate stability in solution, susceptible to hydrolysisEDC is highly susceptible to hydrolysis; NHS ester intermediate has limited stability
Byproducts p-NitrophenolN-substituted urea, NHS

Reaction Mechanisms

A fundamental understanding of the reaction pathways is essential for optimizing conjugation protocols and troubleshooting potential issues.

This compound Chemistry

This compound is a specialized reagent featuring a dimethoxyglycyl (Dmg) lipid headgroup and a p-nitrophenyl carbonate reactive group. The conjugation reaction is a direct, one-step process where a primary amine on the target molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This results in the formation of a carbamate bond and the release of the p-nitrophenolate leaving group.

G cluster_0 This compound Reaction Dmg_Reagent Dmg-O-C(=O)-O-Ph-NO₂ (this compound) Carbamate_Product Dmg-O-C(=O)-NH-R (Carbamate Conjugate) Dmg_Reagent->Carbamate_Product Forms Leaving_Group HO-Ph-NO₂ (p-Nitrophenol) Dmg_Reagent->Leaving_Group Releases Amine R-NH₂ (Primary Amine) Amine->Dmg_Reagent Nucleophilic Attack

This compound Reaction Mechanism
EDC/NHS Chemistry

EDC/NHS chemistry is a versatile and widely adopted method for conjugating primary amines to carboxyl groups. It is a "zero-length" crosslinking method, meaning no part of the crosslinking reagents is incorporated into the final product. The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.

  • Amine Reaction: The NHS ester then reacts with a primary amine to form a stable amide bond, releasing NHS.

G cluster_1 EDC/NHS Reaction Pathway Carboxyl R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct + H₂O (Hydrolysis) NHS NHS Amide_Product R-C(=O)-NH-R' (Amide Conjugate) NHS_Ester->Amide_Product + Amine Amine R'-NH₂ (Primary Amine) Released_NHS NHS Amide_Product->Released_NHS Releases

EDC/NHS Two-Step Conjugation Pathway

Performance Comparison: A Quantitative Look

Direct head-to-head quantitative comparisons in the literature are scarce due to the differing primary applications of these two chemistries. However, we can infer performance characteristics from available data.

ParameterThis compoundEDC/NHS ChemistrySupporting Data/Citations
Reaction pH Typically mild basic conditions (pH 7.5-8.5) to deprotonate the amine.Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5[1]
Reaction Time Generally rapid, can be on the order of minutes to a few hours.Activation: ~15 minutes; Coupling: 1-2 hours to overnight.[2][3]
Conjugation Efficiency Highly dependent on the specific application (e.g., lipid nanoparticle formulation). Can be efficient in targeted applications.Can be highly efficient but is sensitive to reaction conditions, buffer choice, and hydrolysis of intermediates. Yields can be variable.[4][5]
Stability of Resulting Bond Carbamate bond. Can be less stable than an amide bond and may be susceptible to hydrolysis at physiological pH.Amide bond. Highly stable under physiological conditions.[5][6]
Side Reactions Hydrolysis of the nitrophenyl carbonate. Potential for reaction with other nucleophiles (e.g., thiols, hydroxyls) at higher pH.Hydrolysis of O-acylisourea and NHS-ester intermediates. Formation of N-acylurea byproduct. Potential for protein cross-linking if not performed in a two-step manner.[4][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for each chemistry. Note: These are starting points and optimization is highly recommended for specific applications.

General Protocol for Bioconjugation using p-Nitrophenyl Carbonate (as a proxy for this compound)

This protocol is a general guideline for conjugating a molecule with a p-nitrophenyl carbonate group to a protein containing primary amines.

Materials:

  • Protein to be conjugated in a non-amine-containing buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.5-8.5).

  • p-Nitrophenyl carbonate-functionalized molecule, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the p-nitrophenyl carbonate reagent in DMSO or DMF to a high concentration (e.g., 10-100 mM).

  • Add the desired molar excess of the p-nitrophenyl carbonate reagent solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Monitor the reaction progress by measuring the absorbance of the released p-nitrophenolate at 400 nm.

  • Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the resulting bioconjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis.

G cluster_2 p-Nitrophenyl Carbonate Conjugation Workflow Start Start Prepare_Protein Prepare Protein in Non-Amine Buffer (pH 7.5-8.5) Start->Prepare_Protein Prepare_NPC Dissolve p-Nitrophenyl Carbonate Reagent in DMSO/DMF Mix Add NPC Reagent to Protein Solution Prepare_Protein->Mix Prepare_NPC->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify End End Purify->End

Workflow for p-Nitrophenyl Carbonate Conjugation
Two-Step EDC/NHS Conjugation Protocol

This protocol describes the conjugation of a carboxyl-containing molecule to an amine-containing protein.

Materials:

  • Molecule with a carboxyl group.

  • Protein with primary amines.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: PBS, pH 7.2-8.5.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

  • Desalting column.

Procedure:

  • Activation Step:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Immediately before use, prepare EDC and NHS solutions in Activation Buffer.

    • Add a 10-50 fold molar excess of EDC and NHS to the carboxyl-containing molecule.

    • Incubate for 15-30 minutes at room temperature.

  • Optional: Removal of Excess Reagents:

    • Remove excess EDC and NHS using a desalting column equilibrated with MES buffer. This step is crucial to prevent polymerization when the target molecule also contains carboxyl groups.

  • Coupling Step:

    • Immediately add the activated molecule to the amine-containing protein in the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column.

G cluster_3 EDC/NHS Conjugation Workflow Start Start Activate_Carboxyl Activate Carboxyl Group with EDC/NHS in MES Buffer (pH 6.0) Start->Activate_Carboxyl Remove_Excess Optional: Remove Excess EDC/NHS (Desalting) Activate_Carboxyl->Remove_Excess Couple_Amine Add Activated Molecule to Amine-Containing Protein in PBS (pH 7.2-8.5) Remove_Excess->Couple_Amine Incubate Incubate (2h at RT or overnight at 4°C) Couple_Amine->Incubate Quench Quench Reaction (e.g., Tris, Hydroxylamine) Incubate->Quench Purify Purify Conjugate (e.g., Dialysis, SEC) Quench->Purify End End Purify->End

References

Performance Showdown: A Comparative Guide to Dmg-nitrophenyl carbonate-Modified Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal nanoparticle formulation is a critical step in the therapeutic pipeline. This guide provides a comparative analysis of Dmg-nitrophenyl carbonate-modified nanoparticles, benchmarking their performance against other common lipid nanoparticle (LNP) formulations. By presenting key experimental data and detailed protocols, this guide aims to facilitate informed decisions in the development of next-generation drug delivery systems.

While direct performance data for nanoparticles explicitly modified with this compound is not extensively available in publicly accessible literature, we can infer their potential characteristics by examining lipid nanoparticles (LNPs) incorporating 1,2-dimyristoyl-rac-glycero (DMG) moieties, particularly in the form of PEGylated lipids like DMG-PEG2000. The nitrophenyl carbonate group serves as a reactive handle for bioconjugation, allowing for the attachment of targeting ligands or other functional molecules to the nanoparticle surface. This guide will focus on the performance of the base DMG-containing LNP platform and compare it with other widely used LNP formulations.

At a Glance: Performance Metrics of Lipid Nanoparticles

The efficacy of a nanoparticle-based drug delivery system is a multifactorial equation. Key parameters include physicochemical properties that dictate stability and in vivo behavior, as well as biological performance metrics that determine therapeutic outcome. The following tables summarize comparative data for LNPs containing DMG-PEG2000 against other common formulations.

Physicochemical Properties DMG-PEG2000 Containing LNPs DSPE-PEG2000 Containing LNPs Solid Lipid Nanoparticles (SLNs) Nanostructured Lipid Carriers (NLCs)
Particle Size (nm) 50 - 150 nm[1][2]~80 nm168.4 ± 5.2 nm[3]276 - 314 nm[4]
Polydispersity Index (PDI) < 0.2[5]< 0.2LowLow
Zeta Potential (mV) Neutral or weakly charged (-20 to +20 mV)[5]Neutral to slightly negative-31.2 ± 1.4 mV[3]-20.2 to -24.9 mV[4]
Encapsulation Efficiency (%) > 85% for mRNA[5]High84.6 ± 2.1%[3]Up to 92.4 ± 1.9%[3]
Biological Performance DMG-PEG2000 Containing LNPs DSPE-PEG2000 Containing LNPs Solid Lipid Nanoparticles (SLNs) Nanostructured Lipid Carriers (NLCs)
In Vitro Transfection Efficiency High, dependent on PEG molar ratio[5]Generally lower than DMG-PEG LNPs in some cell lines[6]Not typically used for nucleic acid deliveryNot typically used for nucleic acid delivery
In Vivo Performance Efficient delivery, particularly to the liver[6]Longer circulation times compared to DMG-PEG[7]Sustained drug release[3]Improved drug loading and stability[8]
Key Advantage High transfection efficiency[5]Enhanced stability and circulation time[7]Controlled release of small molecules[3]High payload capacity and stability[3][8]

Delving Deeper: Experimental Protocols

Reproducibility is paramount in scientific research. The following section details a generalized protocol for the formulation of DMG-containing lipid nanoparticles for nucleic acid delivery, based on established microfluidic mixing techniques.

Protocol: Formulation of DMG-PEG2000 Containing Lipid Nanoparticles for mRNA Delivery

1. Materials and Reagents:

2. Stock Solution Preparation:

  • Lipid Stock Solution (in Ethanol): Prepare a mixed lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).[2][9] The total lipid concentration is typically 10-25 mM. Gentle heating may be necessary to fully dissolve the lipids.[11]

  • mRNA Stock Solution (in Aqueous Buffer): Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of approximately 0.5-1 mg/mL.[10]

3. Nanoparticle Formulation via Microfluidic Mixing:

  • System Setup: Prime a microfluidic mixing device (e.g., NanoAssemblr) with ethanol and citrate buffer according to the manufacturer's instructions.

  • Mixing: Load the lipid stock solution and the mRNA stock solution into separate syringes. Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase, typically at 3:1.[10]

  • Collection: The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA, forming LNPs. Collect the resulting nanoparticle solution.

  • Buffer Exchange: Immediately exchange the buffer of the LNP solution to PBS (pH 7.4) using dialysis or tangential flow filtration to remove ethanol and raise the pH.[11]

4. Characterization:

  • Particle Size and Polydispersity Index (PDI): Determine the size distribution and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the nanoparticles.

  • Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs using a fluorescent dye-based assay such as RiboGreen.[2]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Prepare Lipid Stock (in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stock->Microfluidic_Mixing mRNA_Stock Prepare mRNA Stock (in Citrate Buffer) mRNA_Stock->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis/TFF to PBS) Microfluidic_Mixing->Buffer_Exchange DLS DLS (Size, PDI) Buffer_Exchange->DLS Zeta Zeta Potential Buffer_Exchange->Zeta RiboGreen Encapsulation Efficiency Buffer_Exchange->RiboGreen LNP_Structure Core mRNA Ionizable_Lipid Ionizable Lipid Core->Ionizable_Lipid Helper_Lipid Helper Lipid Ionizable_Lipid->Helper_Lipid Cholesterol Cholesterol Helper_Lipid->Cholesterol PEG_Lipid DMG-PEG Cholesterol->PEG_Lipid Signaling_Pathway LNP Lipid Nanoparticle (with mRNA) Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation (Protein Production) mRNA_Release->Translation

References

Purity Analysis of Amine-Reactive Conjugates: A Comparative Guide to Nitrophenyl Carbonate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug development, the purity of conjugated molecules is paramount to ensuring efficacy, safety, and reproducibility. This guide provides a comparative analysis of purity assessment methods for conjugates synthesized via amine-reactive chemistry, with a specific focus on the use of nitrophenyl carbonate linkers. As "Dmg-nitrophenyl carbonate conjugate" is not a standard nomenclature, this guide will proceed under the assumption that "Dmg" refers to a Dimethylglycine (Dmg) moiety attached to a substrate of interest. The principles and methodologies discussed are broadly applicable to a wide range of small molecule and biomolecule conjugations.

This guide will delve into the common analytical techniques for purity analysis, compare nitrophenyl carbonate chemistry with a common alternative, N-hydroxysuccinimide (NHS) esters, and provide detailed experimental protocols.

Comparative Purity Analysis: Nitrophenyl Carbonates vs. NHS Esters

The choice of conjugation chemistry significantly impacts the purity profile of the final product. Nitrophenyl carbonates and NHS esters are both widely used for targeting primary amines, leading to the formation of stable carbamate (B1207046) and amide bonds, respectively. The table below summarizes a comparative analysis of these two chemistries based on typical experimental outcomes.

FeatureNitrophenyl Carbonate ChemistryN-Hydroxysuccinimide (NHS) Ester ChemistryKey Considerations
Reaction Kinetics Generally slower reaction rates compared to NHS esters.Very fast reaction rates, often complete within 30-120 minutes at room temperature.[]Slower reactions can sometimes offer better control over the conjugation process.
Purity Profile Can lead to high purity products, but unreacted starting material may be present if the reaction does not go to completion.High reaction efficiency often results in high purity of the conjugated product with minimal side reactions.Purity is highly dependent on reaction conditions (pH, temperature, stoichiometry) for both methods.
Stability of Linkage Forms a stable carbamate linkage.[2]Forms a highly stable amide bond, which is effectively irreversible under physiological conditions.[]Carbamate bonds may be more susceptible to hydrolysis under certain conditions compared to amide bonds.[3]
Side Products Releases p-nitrophenol, which is chromogenic and can be monitored spectrophotometrically.Releases N-hydroxysuccinimide.The nature of the leaving group can be used to monitor reaction progress.
pH Sensitivity Reaction with amines is pH-dependent.Optimal reaction pH is typically between 7.2 and 8.5.[]Both chemistries are sensitive to hydrolysis at high pH.

Experimental Protocols for Purity Analysis

Accurate determination of purity requires a multi-pronged analytical approach. The following are detailed protocols for the most common techniques used in the analysis of small molecule conjugates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of conjugated molecules by separating the product from starting materials and impurities. Reversed-phase HPLC (RP-HPLC) is most commonly employed.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

Gradient Program: A typical gradient would be a linear increase from 5% to 95% B over 20-30 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific conjugate.

Procedure:

  • Dissolve the conjugate sample in a suitable solvent (e.g., mobile phase A/B mixture, DMSO).

  • Inject 10-20 µL of the sample onto the column.

  • Monitor the elution profile at a relevant wavelength (e.g., 280 nm for proteins, or a wavelength where the small molecule or linker absorbs).

  • Purity is determined by integrating the peak area of the desired conjugate and expressing it as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing confirmation of the conjugate's identity and a more detailed impurity profile.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile (Note: Formic acid is used instead of TFA as it is more compatible with MS detection)

Procedure:

  • Perform the LC separation as described for HPLC.

  • The eluent is directed into the ESI-MS source.

  • Acquire mass spectra in positive or negative ion mode, depending on the analyte.

  • The mass of the main peak should correspond to the theoretical mass of the conjugate.

  • Impurities can be identified by their mass-to-charge ratio (m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the conjugate, confirming the site of conjugation and the overall structure. 1H NMR is most commonly used for routine analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 1-5 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

Procedure:

  • Acquire a 1H NMR spectrum.

  • Analyze the chemical shifts, integration, and coupling patterns of the protons.

  • The appearance of new signals and shifts in existing signals compared to the starting materials can confirm the formation of the carbamate bond and the structure of the conjugate. For example, the formation of a carbamate linkage can be confirmed by the appearance of a characteristic NH proton signal.[4]

Visualizing the Workflow: Synthesis and Analysis of a Dmg-Conjugate

The following diagrams illustrate the general workflow for the synthesis and purity analysis of a hypothetical this compound conjugate.

G cluster_synthesis Synthesis cluster_analysis Purity Analysis Start Start React_Dmg_NPC React Dmg-nitrophenyl carbonate with Substrate-NH2 Start->React_Dmg_NPC 1. Conjugation Quench Quench Reaction React_Dmg_NPC->Quench 2. Stop Reaction Purification Purification (e.g., Chromatography) Quench->Purification 3. Isolate Product HPLC HPLC-UV (Purity Assessment) Purification->HPLC 4. Analyze Purity LCMS LC-MS (Identity Confirmation) HPLC->LCMS Confirm Mass NMR NMR (Structural Verification) LCMS->NMR Confirm Structure Final_Product Pure Conjugate NMR->Final_Product

Caption: General workflow for the synthesis and purity analysis of a Dmg-conjugate.

G Conjugate This compound Conjugate + Unreacted Substrate + Unreacted Reagent + Side Products HPLC_Column HPLC Column Separation based on polarity Conjugate->HPLC_Column:f0 Detector UV Detector Peak 1 (Conjugate) Peak 2 (Impurity A) Peak 3 (Impurity B) HPLC_Column:f1->Detector

Caption: Logical diagram of HPLC-based purity analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Dmg-nitrophenyl carbonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Dmg-nitrophenyl carbonate, a reagent used in bioconjugation and other chemical syntheses. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as other nitrophenyl carbonates.

Hazard Profile and Safety Precautions

This compound and related nitrophenyl carbonates are classified as hazardous materials. It is crucial to handle these compounds with care, utilizing appropriate personal protective equipment (PPE) to avoid exposure.

Summary of Hazard Information (Based on Analogous Compounds)

Hazard StatementClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritation (Category 2)P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
H319: Causes serious eye irritationEye Irritation (Category 2A)P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[2]
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product.[3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P330: Rinse mouth.[1][3]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in ensuring laboratory and environmental safety. The following protocol outlines the necessary steps for its waste management.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Classification :

    • Treat all this compound waste as hazardous chemical waste.

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.

  • Waste Collection and Segregation :

    • Collect waste this compound, including any contaminated materials (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and leak-proof container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management :

    • Use a container compatible with the chemical.

    • Keep the waste container securely sealed when not in use.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal Request and Pickup :

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Do not dispose of this compound down the drain or in regular trash.[4]

  • Spill Management :

    • In case of a spill, evacuate the area and prevent the spread of the material.

    • Avoid generating dust.[4]

    • Use absorbent materials to clean up small spills, and place the contaminated materials in the hazardous waste container.

    • For large spills, contact your EHS department immediately.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_collection Collection & Storage cluster_disposal Disposal cluster_improper Improper Disposal start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, sealed container is_hazardous->collect_waste Yes improper_disposal DO NOT dispose down drain or in regular trash is_hazardous->improper_disposal No (Assume hazardous) store_waste Store in a designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs ehs_pickup Arrange for hazardous waste pickup contact_ehs->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.